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  • Product: Boc-L-Glu(cHx)-OH

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Boc-L-Glu(cHx)-OH in High-Fidelity Peptide Synthesis

This technical guide details the structural properties, synthetic utility, and experimental protocols for Boc-L-Glu(cHx)-OH , a critical building block in Solid-Phase Peptide Synthesis (SPPS). Executive Summary Boc-L-Glu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthetic utility, and experimental protocols for Boc-L-Glu(cHx)-OH , a critical building block in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Boc-L-Glu(cHx)-OH (N-


-t-Butoxycarbonyl-L-glutamic acid 

-cyclohexyl ester) represents a strategic refinement in Boc-chemistry peptide synthesis. While the benzyl ester (OBzl) is the standard protecting group for Glutamic acid, it is susceptible to side reactions during hydrogen fluoride (HF) cleavage, specifically anisylation and potential glutarimide formation. The cyclohexyl ester (OcHx) provides superior steric protection and stability, mitigating these risks while maintaining quantitative cleavage under standard HF conditions. This guide outlines the physicochemical data, structural advantages, and validated protocols for its integration into drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data constitutes the core reference for analytical verification and stoichiometric calculations.

PropertySpecification
Chemical Name Boc-L-Glu(OcHx)-OH
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid
CAS Number 73821-97-3
Molecular Formula

Molecular Weight 329.39 g/mol
Appearance White to off-white crystalline powder
Melting Point 54–57 °C (varies slightly by purity)
Solubility Soluble in DMF, DCM, DMSO; Insoluble in Water
Purity Standard

98% (HPLC),

98% (TLC)
Storage +2°C to +8°C, Desiccated

Structural Analysis & Mechanistic Advantage

The "Cyclohexyl" Advantage

In Boc-SPPS, the side-chain protection of Glutamic acid is critical. The standard Benzyl ester (OBzl) is effective but prone to electrophilic aromatic substitution during the final HF cleavage step. If anisole is used as a scavenger, the resulting benzyl carbocation can attack the anisole, but conversely, the anisole can occasionally attack the protonated side-chain carbonyl, leading to Glu-aniside formation.

The Cyclohexyl (cHx) ester offers two distinct mechanistic advantages:

  • Steric Shielding: The bulky cyclohexyl ring sterically hinders nucleophilic attack on the

    
    -carbonyl, significantly reducing the formation of glutarimide intermediates.
    
  • Suppression of Anisylation: Unlike the benzyl group, the cyclohexyl group does not form a resonance-stabilized carbocation capable of Friedel-Crafts alkylation in the same manner, nor does it invite attack by the scavenger (anisole).

Structural Visualization

The diagram below illustrates the chemical topology of the molecule, highlighting the orthogonal protection scheme: the acid-labile Boc group (removed by TFA) and the HF-labile Cyclohexyl ester.

G cluster_0 Boc-L-Glu(cHx)-OH Structure Boc Boc Group (Acid Labile: TFA) Backbone L-Glu Backbone (Alpha Carbon) Boc->Backbone Amide Bond SideChain Gamma-Carboxyl (Side Chain) Backbone->SideChain CH2-CH2 Link cHx Cyclohexyl Ester (OcHx) (HF Labile / Stable to TFA) SideChain->cHx Ester Bond

Caption: Structural topology showing the orthogonal protection of the N-terminus (Boc) and Side-chain (OcHx).

Experimental Protocols

Handling & Stock Preparation
  • Solvent Choice: Dissolve Boc-L-Glu(cHx)-OH in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). While soluble in DCM, DMF is preferred to prevent precipitation during coupling if the concentration is high.

  • Activation: Standard activation methods (DCC/HOBt, DIC/Oxyma, or HATU/DIEA) are fully compatible.

Solid-Phase Coupling Protocol (Boc Strategy)

This protocol assumes a standard Merrifield or PAM resin.

  • Deprotection (Boc Removal):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 30 min).

    • Note: The OcHx group is stable under these conditions.

  • Wash:

    • DCM (3x), Isopropanol (1x), DCM (3x).

  • Neutralization:

    • Treat with 10% DIEA in DCM (2 x 2 min).

    • Wash with DCM (3x).

  • Coupling:

    • Dissolve 3.0 eq of Boc-L-Glu(cHx)-OH and 3.0 eq of Coupling Reagent (e.g., HBTU or HATU) in DMF.

    • Add 6.0 eq of DIEA.

    • Add solution to resin and shake for 1–2 hours at room temperature.

    • QC: Verify coupling with a Kaiser Test (Ninhydrin). If blue, repeat coupling.

Final Cleavage (HF Procedure)

This is the critical step where the OcHx group is removed.

  • Reagent: Anhydrous Hydrogen Fluoride (HF).[1][2][3]

  • Scavenger: p-Cresol (10%) or Anisole (10%).

  • Conditions:

    • Dry the resin completely under vacuum.

    • Cool the reaction vessel to 0°C (Ice/Water bath).

    • Distill HF into the vessel containing the resin and scavenger.

    • React for 60 minutes at 0°C.

    • Warning: Do not exceed 0°C or 60 minutes unnecessarily, although OcHx is robust.

    • Evaporate HF under a stream of Nitrogen.

    • Precipitate peptide in cold Diethyl Ether.

Synthesis Workflow Diagram

SPPS_Cycle Start Resin-Peptide-NH-Boc Deprotect 1. TFA Deprotection (Removes Boc, OcHx stays) Start->Deprotect Neutralize 2. Neutralization (DIEA/DCM) Deprotect->Neutralize Couple 3. Coupling (Boc-L-Glu(cHx)-OH + Activator) Neutralize->Couple Cycle Repeat Cycle Couple->Cycle Cycle->Start Next AA FinalCleavage 4. HF Cleavage (Removes OcHx & Resin) Cycle->FinalCleavage End of Synthesis Product Final Peptide (Glu side chain free) FinalCleavage->Product

Caption: Standard Boc-SPPS cycle illustrating the persistence of the OcHx group until the final HF cleavage event.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the cyclohexyl group.Use a stronger activator (HATU) or double couple. Increase reaction time to 2 hours.
Precipitation in DMF High concentration or cold reagents.Warm gently to 30°C or add a small amount of DCM to the coupling mixture.
Side Product: Glu-Aniside Temperature too high during HF cleavage.Strictly maintain HF cleavage at 0°C . Ensure efficient heat dissipation during HF distillation.
Low Yield after HF Incomplete cleavage of OcHx.Ensure the reaction runs for full 60 mins. OcHx cleaves slower than OBzl; do not shorten time below 45 mins.

References

  • Tam, J. P., et al. (1979). Improved synthesis of 4-methylbenzhydrylamine resin for solid-phase peptide synthesis. Tetrahedron Letters.

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis.[1][3][][] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.). Boc-Glu(OcHx)-OH Product Specification. Retrieved from Sigma-Aldrich.[6]

  • Chem-Impex International. (n.d.). Boc-L-Glu(OcHex)-OH Technical Data. Retrieved from Chem-Impex.

  • Muttenthaler, M., et al. (2015).[3] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols.

Sources

Exploratory

Technical Monograph: Boc-L-Glu(OcHx)-OH in Advanced Peptide Therapeutics

[1][2] Executive Summary Boc-L-Glu(OcHx)-OH (N-α-t-Boc-L-glutamic acid γ-cyclohexyl ester) represents a critical tactical intervention in Boc/Benzyl solid-phase peptide synthesis (SPPS).[1][2] While the standard Benzyl (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Boc-L-Glu(OcHx)-OH (N-α-t-Boc-L-glutamic acid γ-cyclohexyl ester) represents a critical tactical intervention in Boc/Benzyl solid-phase peptide synthesis (SPPS).[1][2] While the standard Benzyl (Bzl) ester protection for Glutamic acid is sufficient for many routine sequences, it fails in complex syntheses requiring high-fidelity cleavage.[2] The Cyclohexyl (cHx) ester is engineered specifically to mitigate electrophilic aromatic substitution (Friedel-Crafts alkylation) and glutarimide formation during anhydrous Hydrogen Fluoride (HF) cleavage.[1][2]

This guide details the physicochemical specifications, mechanistic advantages, and validated handling protocols for this reagent, serving as a reference for medicinal chemists and process development scientists.

Part 1: Chemical Identity & Specifications[1][3][4][5]

Core Identifiers
ParameterSpecification
Chemical Name N-α-(tert-Butoxycarbonyl)-L-glutamic acid γ-cyclohexyl ester
Common Name Boc-Glu(OcHx)-OH
CAS Number 73821-97-3
Molecular Formula C₁₆H₂₇NO₆
Molecular Weight 329.39 g/mol
MDL Number MFCD00065570
Beilstein Registry 2418563
Physicochemical Properties[1][2][5]
  • Appearance: White to off-white crystalline powder.[1][2]

  • Solubility: Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol.[1][2]

  • Melting Point: 54–57 °C (Free Acid).[1][2] Note: DCHA salt forms have higher melting points.[1]

  • Optical Rotation:

    
     (c=1 in Methanol).[1][2]
    
  • Purity Standard:

    
     (HPLC), with < 0.1% D-enantiomer preferred for therapeutic applications.[1][2]
    

Part 2: Synthetic Utility & Mechanism[1]

The "Anisylation" Problem

In standard Boc SPPS, the side chain of Glutamic acid is protected by a Benzyl (Bzl) ester.[2] During the final cleavage step using anhydrous HF, the Bzl group forms a benzyl carbocation.[2] While scavengers (like anisole or p-cresol) are added to trap these cations, the benzyl carbocation can occasionally re-attach to the peptide chain—specifically alkylating the aromatic rings of Tyrosine or Tryptophan, or even the scavenger itself reacting with the Glu side chain (anisylation).[2]

The Cyclohexyl Solution

The Cyclohexyl (cHx) ester offers a steric shield.[2] The secondary carbocation formed from the cyclohexyl group during HF cleavage is less prone to electrophilic attack on the peptide chain compared to the primary benzyl carbocation.[2] Furthermore, the steric bulk of the cyclohexyl group prevents the intramolecular cyclization that leads to glutarimide (a side reaction analogous to aspartimide formation in Asp residues).[2]

Mechanistic Pathway Diagram

The following diagram illustrates the structural advantage of the Cyclohexyl group during the acidolytic cleavage phase.

Boc_Glu_Mechanism Figure 1: Comparative Cleavage Stability: OcHx vs. OBzl Protection Start Boc-Glu(OcHx)-Peptide-Resin TFA_Step TFA Deprotection (Boc Removal) Start->TFA_Step Cycle n HF_Step HF Cleavage (High Acidity) TFA_Step->HF_Step Final Cleavage Bzl_Path Standard Bzl Ester (Benzyl Cation Formation) HF_Step->Bzl_Path If Glu(OBzl) used cHx_Path Cyclohexyl Cation (Sterically Hindered) HF_Step->cHx_Path OcHx Cleavage Side_Product Side Reaction: Friedel-Crafts Alkylation (Anisylated Peptide) Bzl_Path->Side_Product Scavenger Failure Final_Product Native Peptide (Glu-OH Restored) cHx_Path->Final_Product Trapped by p-Cresol

Part 3: Sourcing Strategy & Supplier Quality[1]

When sourcing Boc-L-Glu(OcHx)-OH for GMP or GLP campaigns, the "Certificate of Analysis" (CoA) must be scrutinized for three critical impurities.

Supplier Evaluation Matrix
Supplier TierRecommended Sources (Examples)Key Quality Attribute
Tier 1: Global GMP Merck (Novabiochem) , Bachem High enantiomeric purity (>99.5% L-form); consistent particle size distribution.[1][2]
Tier 2: Specialized Iris Biotech , Watanabe Chemical Often stock specialized derivatives; good for R&D scale.[1]
Tier 3: Bulk Chemical Varies (Check CAS 73821-97-3)Warning: Verify salt form. Some bulk suppliers sell the DCHA salt, which requires desalting before coupling.[2]
Critical Specification Checks
  • Salt Form: Ensure the product is the Free Acid .[2] If the DCHA (dicyclohexylamine) salt is supplied, the molecular weight changes (~510.7 g/mol ), and it must be washed with dilute acid prior to use to prevent amine capping.[2]

  • Water Content: Karl Fischer titration should show < 1.0%.[2] Excess water hydrolyzes active esters during coupling.[2]

  • TLC Assay: Single spot in Chloroform:Methanol:Acetic Acid (85:10:5).[1][2]

Part 4: Experimental Protocols

Handling & Storage[1][2]
  • Storage: Store at +2°C to +8°C. Desiccate before opening to prevent condensation.

  • Stability: Stable for >2 years if kept dry.[2] Hydroscopic in high humidity.[2]

Standard Coupling Protocol (Solid Phase)

This protocol assumes a standard Boc/Bzl strategy on MBHA or PAM resin.[1][2]

Reagents:

  • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC/HOBt.[1][2]

  • Base: DIEA (Diisopropylethylamine).[1][2]

  • Solvent: DMF (N,N-Dimethylformamide).[1][2]

Step-by-Step Workflow:

  • Calculation: Use 3.0 equivalents of Boc-L-Glu(OcHx)-OH relative to resin loading.[1][2]

  • Dissolution: Dissolve the amino acid in minimal DMF (approx. 0.5 M concentration).[1][2][3]

  • Activation:

    • Add 2.85 eq of HBTU (0.5 M in DMF).[1][2]

    • Add 6.0 eq of DIEA.[2]

    • Note: Activate for only 1–2 minutes before adding to the resin to minimize racemization.[2]

  • Coupling: Shake the resin slurry for 30–60 minutes at room temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple using HATU for higher efficiency.[1][2]

HF Cleavage Protocol (The Critical Step)

The primary reason for using Glu(OcHx) is to survive this step intact until the final moment.[1][2]

  • Scavenger Cocktail: Prepare a mixture of p-Cresol : p-Thiocresol (1:1) . Avoid Anisole if sensitive Trp residues are present, though OcHx allows for safer use of Anisole than OBzl.[2]

  • Ratio: 90% HF / 10% Scavengers (v/v).

  • Conditions: React at -5°C to 0°C for 60 minutes.

    • Caution: Do not exceed 0°C. Higher temperatures increase the risk of ester migration despite the cyclohexyl protection.[2]

  • Precipitation: Evaporate HF under nitrogen stream; precipitate peptide in ice-cold diethyl ether.

References

  • Tam, J. P., et al. (1979).[2] "Cyclohexyl ester as a new protecting group for aspartyl peptides to minimize aspartimide formation in acidic and basic treatments."[2][4][5] Tetrahedron Letters, 20(42), 4033-4036.[2]

  • Merrifield, R. B. (1963).[2][6] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.[2]

  • Sigma-Aldrich (Merck). "Boc-Glu(OcHx)-OH Product Specification - Catalog 853029."[1][2] [1][2]

  • Schnölzer, M., et al. (1992).[2] "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193.[1][2]

Sources

Foundational

Optimizing Peptide Fidelity: The Strategic Utility of the Cyclohexyl Ester in Boc-L-Glu(cHx)-OH

The following technical guide details the role, mechanism, and application of the cyclohexyl-protected Glutamic acid derivative in Boc chemistry. [1] Executive Summary In solid-phase peptide synthesis (SPPS) utilizing th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and application of the cyclohexyl-protected Glutamic acid derivative in Boc chemistry.

[1]

Executive Summary

In solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy, the fidelity of the Glutamic acid side chain is often compromised by two primary factors: premature acidolysis during repetitive TFA treatments and intramolecular cyclization (glutarimide formation). Boc-L-Glu(cHx)-OH (N-


-t-Butoxycarbonyl-L-glutamic acid 

-cyclohexyl ester) serves as a critical tactical substitute for the standard benzyl ester (OBzl).[1] By leveraging the steric bulk and enhanced lipophilicity of the cyclohexyl group, this derivative offers superior stability against trifluoroacetic acid (TFA) and significantly suppresses side reactions in "difficult" or long-chain peptide sequences.

Physicochemical Profile

The cyclohexyl (cHx) group transforms the physicochemical behavior of the glutamyl residue. Unlike the planar, aromatic benzyl group, the cyclohexyl moiety is aliphatic, non-planar (chair conformation), and significantly more sterically demanding.

FeatureBoc-L-Glu(OBzl)-OHBoc-L-Glu(cHx)-OHImpact on Synthesis
Steric Bulk Moderate (Planar)High (Chair conformation)Hinders nucleophilic attack on the

-carbonyl; suppresses cyclization.[1]
Acid Stability Moderate (

)
High (

)
Resists premature cleavage during repetitive 50% TFA deprotection cycles.[1]
Lipophilicity ModerateHighIncreases peptide solubility in organic solvents; disrupts

-sheet aggregation.[1]
Cleavage HF / TFMSAHF / TFMSARequires strong acid (HF) for final removal; stable to TFA.[1]
Structural Visualization

The diagram below illustrates the steric shielding provided by the cyclohexyl group compared to the benzyl group, highlighting the protection of the


-carbonyl carbon.

G Glu_Bzl Glu(OBzl) Planar Aromatic Ring Less Steric Hindrance Target γ-Carbonyl (Electrophilic Center) Glu_Bzl->Target Minimal Shielding Glu_cHx Glu(cHx) Bulky Aliphatic Ring (Chair Conformation) Glu_cHx->Target Steric Shielding Backbone_N Backbone Amide Nitrogen (Nucleophile) Backbone_N->Target Cyclization Attack (Glutarimide Formation)

Figure 1: Steric shielding mechanism of the cyclohexyl ester preventing backbone amide attack.

Mechanistic Role in Peptide Synthesis[2]

Stability During the Boc Cycle

The standard Boc synthesis cycle involves repeated exposure to 50% TFA to remove the N-


-Boc group.[2]
  • The Problem: The benzyl ester (OBzl) is not perfectly stable to TFA. Over 20+ cycles (as in the synthesis of peptides >30 residues), a cumulative loss of the side-chain protection can occur (acidolysis), leading to branching or alkylation of Trp/Met residues by the generated benzyl cations.

  • The cHx Solution: The cyclohexyl ester bond is significantly more robust towards TFA acidolysis due to the inductive effect of the aliphatic ring and the lack of resonance stabilization for the carbocation intermediate (compared to the benzyl cation). This ensures the side chain remains fully protected until the final HF cleavage.

Suppression of Glutarimide Formation

While less prominent than aspartimide formation in Asp residues, Glutamic acid can undergo intramolecular cyclization to form glutarimide, particularly in sequences like -Glu-Gly- or -Glu-Ser-.[1]

  • Mechanism: The backbone nitrogen of the

    
     amino acid attacks the 
    
    
    
    -ester carbonyl of Glu.
  • cHx Effect: The bulky cyclohexyl group sterically hinders this approach, effectively raising the activation energy for the cyclization reaction. This is critical for maintaining sequence fidelity in long or sterically unhindered regions.[1]

Prevention of Anisylation

During HF cleavage, the glutamyl side chain can act as an acylating agent, reacting with the scavenger anisole to form a ketone byproduct (Friedel-Crafts acylation).[1]

  • Protocol Note: While cHx reduces this risk compared to Bzl by modifying the electronics of the intermediate, it does not eliminate it. Therefore, low-temperature HF cleavage (-5°C to 0°C) is strictly required for Glu(cHx) containing peptides to minimize this specific side reaction [1].[1]

Experimental Protocols

Coupling Protocol (Boc Chemistry)

Boc-L-Glu(cHx)-OH is compatible with standard coupling reagents.[1] The following protocol uses HBTU/DIEA, ensuring rapid activation to minimize racemization.

  • Reagents:

    • Boc-L-Glu(cHx)-OH (3.0 eq relative to resin loading).[1]

    • HBTU (2.9 eq).[1]

    • DIEA (6.0 eq).[1]

    • Solvent: DMF (anhydrous).[1]

  • Procedure:

    • Dissolve amino acid and HBTU in minimal DMF.

    • Add DIEA to activate (solution turns yellow).[1]

    • Add immediately to the neutralized resin-bound amine.[1]

    • Agitate for 30–60 minutes at room temperature.

    • Monitoring: Verify coupling via Kaiser Test (ninhydrin).

Deprotection & Cleavage (High HF Method)

The cyclohexyl group requires strong acidolysis for removal.[1] TFA will not remove the cHx group.

Safety Warning: Anhydrous HF is extremely toxic and corrosive.[1] Use a specialized Teflon/Kel-F vacuum line and full PPE.[1]

  • Preparation:

    • Dry the peptide-resin thoroughly over

      
       overnight.[1]
      
    • Transfer to the HF reaction vessel.[3]

  • Scavenger Cocktail:

    • Add p-Cresol (or Anisole) : Dimethyl Sulfide (DMS) (1:1 ratio).[1]

    • Note: For Glu(cHx), maintain temperature

      
       to prevent acyl transfer.[1]
      
  • Cleavage:

    • Condense anhydrous HF into the vessel (Ratio: 10 mL HF per 1 g resin).

    • Stir at -5°C to 0°C for 60 minutes.

    • Caution: Do not exceed 0°C.[1]

  • Work-up:

    • Evaporate HF under vacuum (trap in CaO).[1]

    • Precipitate peptide in cold diethyl ether.[1]

    • Lyophilize from water/acetonitrile.[1]

Stability Workflow Diagram

The following flow illustrates the differential stability that makes cHx the superior choice for long peptides.

Stability cluster_TFA Repetitive Boc Removal Cycles (50% TFA / DCM) Step1 Cycle 1: TFA Treatment StepN Cycle N: TFA Treatment (>20 cycles) Step1->StepN Repeated Exposure Glu_Bzl Glu(OBzl) Side Chain StepN->Glu_Bzl Acidolysis Risk Glu_cHx Glu(cHx) Side Chain StepN->Glu_cHx Stable Result_Bzl Partial Cleavage / Branching (Impurity Formation) Glu_Bzl->Result_Bzl Result_cHx Intact Protection (High Fidelity) Glu_cHx->Result_cHx HF_Step Final Cleavage (Anhydrous HF, 0°C) Result_cHx->HF_Step Clean Removal Final Native Glutamic Acid (Peptide Product) HF_Step->Final

Figure 2: Differential stability profile of Glu(OBzl) vs. Glu(cHx) under SPPS conditions.

Troubleshooting & FAQ

Q: Can I use TFMSA (Trifluoromethanesulfonic acid) instead of HF? A: Yes.[1] TFMSA/TFA cocktails can cleave the cyclohexyl ester. However, HF is generally preferred for cleaner cleavage of complex sequences containing Arg(Tos) or Cys(MBzl).[1] If using TFMSA, ensure efficient heat dissipation as the reaction is exothermic.

Q: Why is the yield low for my Glu(cHx) peptide? A: Check the coupling efficiency. The steric bulk of the cyclohexyl group can slightly retard the coupling rate of the next amino acid (steric clash). Double coupling the subsequent amino acid is recommended.

Q: Does Glu(cHx) prevent aspartimide formation? A: No, it prevents glutarimide formation (the Glu equivalent).[1] To prevent aspartimide, you must use Boc-L-Asp(cHx)-OH .[1] The mechanism is identical, but the residues are distinct.

References

  • Tam, J. P., et al. (1979).[1] "Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time."[4] Tetrahedron Letters, 20(42), 4033-4036.[1] Link

  • Merrifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Sigma-Aldrich. "Boc-Glu(OcHx)-OH Product Data."[1] Link

  • AAPPTec. "Designing a Peptide Synthesis: Protecting Groups and Cleavage." Link

Sources

Exploratory

Technical Whitepaper: Optimizing Peptide Synthesis with N-α-t-Boc-L-glutamic acid γ-cyclohexyl ester

This guide provides an in-depth technical analysis of N-α-t-Boc-L-glutamic acid γ-cyclohexyl ester (Boc-Glu(OcHex)-OH), a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] [1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-α-t-Boc-L-glutamic acid γ-cyclohexyl ester (Boc-Glu(OcHex)-OH), a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[1]

[1]

Executive Summary

In the rigorous landscape of Boc-chemistry Solid Phase Peptide Synthesis (SPPS), the choice of side-chain protection is a determinant of crude peptide purity.[1] While benzyl esters (OBzl) are the standard for Glutamic acid protection, they present a critical liability: the generation of reactive benzyl cations during hydrofluoric acid (HF) cleavage.[1] These cations frequently cause irreversible alkylation of electron-rich residues such as Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met).[1]

N-α-t-Boc-L-glutamic acid γ-cyclohexyl ester (Boc-Glu(OcHex)-OH) serves as the high-fidelity alternative.[1] By replacing the benzyl group with a cyclohexyl moiety, this derivative significantly mitigates electrophilic aromatic substitution (Friedel-Crafts alkylation) on sensitive residues.[1] This guide details the physicochemical properties, mechanistic advantages, and validated protocols for integrating Boc-Glu(OcHex)-OH into high-value peptide workflows.[1]

Chemical Identity & Structural Analysis[1][2][3]

Core Properties

Boc-Glu(OcHex)-OH is a lipophilic, orthogonally protected Glutamic acid derivative.[1] The α-amino group is shielded by the acid-labile tert-butyloxycarbonyl (Boc) group, while the γ-carboxylic acid is protected as a cyclohexyl ester.[1]

PropertySpecification
Chemical Name N-α-t-Boc-L-glutamic acid γ-cyclohexyl ester
CAS Number 73821-97-3
Molecular Formula C₁₆H₂₇NO₆
Molecular Weight 329.39 g/mol
Appearance White to off-white crystalline powder
Purity (HPLC) ≥ 99.0%
Solubility Soluble in DCM, DMF, DMSO, Ethyl Acetate
Storage +2°C to +8°C, desiccated
Structural Visualization

The following diagram illustrates the orthogonal protection scheme, highlighting the differential stability of the Boc (N-terminus) and Cyclohexyl (Side-chain) groups.[1]

G cluster_0 Orthogonal Stability Boc Boc Group (Acid Labile: TFA) AlphaN α-Amine Boc->AlphaN Protects AlphaC α-Carbon (L-Chiral) AlphaN->AlphaC SideChain γ-Carboxyl Chain AlphaC->SideChain OcHex Cyclohexyl Ester (HF Labile / Stable to TFA) SideChain->OcHex Ester Linkage

Figure 1: Structural connectivity and orthogonal protection logic of Boc-Glu(OcHex)-OH.

Mechanistic Role in SPPS: The "OcHex" Advantage[1]

The Benzyl Cation Problem

In standard Boc-SPPS, the final cleavage is performed using anhydrous liquid HF.[1] When Glutamic acid is protected with a Benzyl ester (OBzl), the cleavage mechanism generates a benzyl cation (


).[1] This cation is a potent electrophile that attacks electron-rich aromatic rings.[1]
  • Target: Indole ring of Tryptophan (positions 2, 5, or 7).[1]

  • Result: Permanent alkylation (+90 Da mass shift), rendering the peptide useless.[1]

The Cyclohexyl Solution

The cyclohexyl ester of Boc-Glu(OcHex)-OH cleaves to form a cyclohexyl cation (or proceeds via a mechanism that minimizes free cation lifetime).[1] Crucially, the cyclohexyl carbocation is significantly less prone to electrophilic attack on the indole ring compared to the benzyl cation.[1]

  • Stability: The cyclohexyl ester is fully stable to 50% TFA/DCM (Boc removal conditions), ensuring the side chain remains intact throughout chain assembly.[1]

  • Cleavage: It is quantitatively removed by HF (often requiring slightly more vigorous conditions or specific scavengers like p-cresol) without modifying Trp residues.[1]

ReactionPath Start_Bzl Glu(OBzl) + HF Cation_Bzl Benzyl Cation (High Reactivity) Start_Bzl->Cation_Bzl Cleavage Start_Hex Glu(OcHex) + HF Cation_Hex Cyclohexyl Cation (Steric Bulk / Lower Electrophilicity) Start_Hex->Cation_Hex Cleavage Trp Tryptophan Residue (Indole Ring) Cation_Bzl->Trp Attacks Cation_Hex->Trp Blocked/Slow Clean Scavenged Product (Clean Peptide) Cation_Hex->Clean Preferential Scavenging SideRxn Friedel-Crafts Alkylation (Impurity +90Da) Trp->SideRxn Irreversible Damage

Figure 2: Comparative cleavage pathways showing the prevention of aromatic alkylation by OcHex.

Experimental Protocols

Coupling Protocol (Activation)

Boc-Glu(OcHex)-OH behaves similarly to standard amino acids but requires careful activation to prevent racemization.[1]

Reagents:

  • Activator: HBTU or HATU (0.95 eq relative to AA).[1]

  • Base: DIEA (N,N-Diisopropylethylamine) (2.0 eq).[1]

  • Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Boc-Glu(OcHex)-OH (3.0 eq relative to resin loading) in minimum DMF.

  • Activation: Add HBTU (2.85 eq) and DIEA (6.0 eq). Shake for 1–2 minutes. Note: Do not pre-activate for >5 minutes to avoid racemization.[1]

  • Coupling: Add the activated solution to the deprotected resin (free amine form).

  • Reaction: Agitate at room temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), recouple using fresh reagents.[1]

Boc Deprotection (Cycle)

The cyclohexyl ester is stable to these conditions.[1]

  • Pre-wash: DCM (1x).[1]

  • Deprotection: 50% TFA in DCM (v/v) containing 0.5% Indole (scavenger) for 1 minute.

  • Deprotection: Fresh 50% TFA/DCM for 20 minutes.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

  • Neutralization: 10% DIEA in DCM (2x 1 minute).

Final Cleavage (HF Procedure)

This is the critical step where OcHex demonstrates its value.[1]

Standard "High" HF Conditions:

  • Temperature: -5°C to 0°C.[1]

  • Time: 60 minutes.

  • Scavenger Cocktail:

    • Anisole (10% v/v) - Standard scavenger.[1]

    • p-Cresol (5% v/v) - Critical for OcHex removal.[1]

    • Dimethyl sulfide (DMS) - Optional, reduces Met oxidation.[1]

Protocol:

  • Dry the resin completely under high vacuum (P₂O₅) overnight.

  • Transfer resin to a Teflon HF reaction vessel.

  • Add scavengers (Anisole/p-Cresol).[1]

  • Condense anhydrous HF into the vessel at -78°C.

  • Warm to 0°C and stir for 60 minutes.

  • Evaporate HF under a stream of nitrogen.

  • Precipitate peptide with cold diethyl ether.

Quality Control & Analytics

To ensure the integrity of the raw material and the final peptide, the following analytical benchmarks are required.

Raw Material Verification (Boc-Glu(OcHex)-OH)[1]
  • TLC: Silica gel 60 F254. Solvent: Chloroform/Methanol/Acetic Acid (90:8:2).[1]

    
     should be distinct from free Glu.
    
  • Melting Point: 85–88°C (Typical).[1]

  • Optical Rotation:

    
     to 
    
    
    
    (c=1, MeOH).[1]
Peptide Product Analysis

When analyzing the final peptide via HPLC/MS, look for specific "failure sequences" that indicate OcHex issues:

  • +90 Da Peak: Indicates Benzyl alkylation (if OBzl was used) or incomplete scavenging.[1]

  • +82 Da Peak: Indicates Cyclohexyl alkylation (rare, but possible if scavengers are omitted).[1]

  • -18 Da Peak: Glutarimide formation (dehydration).[1] While OcHex minimizes this compared to benzyl, it is still possible in Gly-Glu sequences.[1]

Handling & Stability

  • Moisture Sensitivity: Moderate. Store in a tightly sealed container.

  • Shelf Life: 2+ years at 2-8°C.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).[1] Avoid inhalation of dust.

References

  • Merrifield, R. B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[1] "S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis". Journal of the American Chemical Society, 105(21), 6442–6455.[1] Link[1]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[1] "In situ neutralization in Boc-chemistry solid phase peptide synthesis". International Journal of Peptide and Protein Research, 40(3-4), 180-193.[1] Link[1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] "Amino Acid-Protecting Groups".[1][2][3][4][5] Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

Sources

Foundational

Understanding the basics of Boc solid-phase peptide synthesis (SPPS).

[1] Executive Summary: The Case for Boc Chemistry In an era dominated by Fmoc chemistry due to its milder safety profile, Boc (tert-butyloxycarbonyl) SPPS remains the "gold standard" for difficult sequences, aggregation-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Case for Boc Chemistry

In an era dominated by Fmoc chemistry due to its milder safety profile, Boc (tert-butyloxycarbonyl) SPPS remains the "gold standard" for difficult sequences, aggregation-prone peptides, and the synthesis of thioesters. Its reliance on graduated acid lability —using trifluoroacetic acid (TFA) for temporary deprotection and anhydrous hydrogen fluoride (HF) for final cleavage—solubilizes growing peptide chains more effectively than the Fmoc/piperidine system.

This guide moves beyond basic recipes to the mechanistic causality of Boc SPPS, designed for scientists who require high-fidelity synthesis of complex targets.

The Chemical Logic: Graduated Acid Lability

The core principle of Boc SPPS is not true orthogonality, but rather kinetic differentiation of acid sensitivity.

  • Temporary Protection (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  The Boc group is labile to moderately strong acids (TFA).[1] The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation.
    
  • Permanent Protection (Side Chains): Benzyl-based groups (Bzl, Z, Tos) are stable to TFA but labile to superacids (HF, TFMSA).

  • The Critical Differential: The stability of the benzyl ester linkage must exceed the Boc group's stability by a factor of ~1000 to prevent premature peptide loss from the resin.

Visualization: The Differential Acidolysis Mechanism

BocMechanism cluster_side Risk: Cation Scavenging BocAA Boc-Amino Acid-Resin Protonation Protonation (TFA) BocAA->Protonation 50% TFA Elimination Elimination of t-Butyl Cation Protonation->Elimination Mechanism AmineSalt Amine Salt (R-NH3+) Elimination->AmineSalt Yields tButyl t-Butyl Cation Elimination->tButyl Neutralization Neutralization (DIEA) AmineSalt->Neutralization Essential Step FreeAmine Free Amine (R-NH2) Neutralization->FreeAmine Ready for Coupling Scavenger Scavenger (e.g., Anisole) tButyl->Scavenger Trapped by Adduct Inert Adduct Scavenger->Adduct

Caption: The Boc deprotection pathway highlighting the generation of reactive carbocations and the necessity of neutralization.

Critical Materials: Resin Selection

The choice of resin dictates the stability of the peptide-resin anchorage during repetitive TFA exposure.

Resin TypeLinkageAcid StabilityBest Use Case
Merrifield (Chloromethyl)Benzyl esterModerateShort peptides (<10 residues). Risk of premature cleavage in long syntheses.
PAM (Phenylacetamidomethyl)4-(oxymethyl)phenylacetamidomethylHigh (100x > Merrifield)Standard for Boc. Long peptides (>10 residues). The electron-withdrawing spacer prevents acidolysis.
MBHA (Methylbenzhydrylamine)Amide linkageHighC-terminal Amides. Cleaves directly to the amide form in HF.

Expert Insight: For any sequence exceeding 15 residues, PAM resin is non-negotiable . Using standard Merrifield resin for long peptides results in significant yield loss due to the cumulative effect of slight leakage during TFA deprotection steps [1].

The Synthetic Cycle: A Self-Validating Protocol

Unlike Fmoc chemistry, Boc synthesis requires a distinct neutralization step because the amine remains protonated (as a trifluoroacetate salt) after deprotection.

Step-by-Step Protocol (Batch Mode)

1. Swelling:

  • Swell resin in Dichloromethane (DCM) for 30 mins. DCM provides optimal swelling for polystyrene resins.

2. Deprotection (The Acid Step):

  • Pre-wash: 50% TFA in DCM (1 min).

  • Reaction: 50% TFA in DCM (20 min).

  • Note: If Cys or Met are present, add 0.5% dithiothreitol (DTT) or dimethyl sulfide (DMS) to the TFA to prevent oxidation.

3. Washing:

  • Wash with DCM (3 x 1 min).

  • Why DCM? It removes TFA efficiently. Avoid alcohols (MeOH) here if possible to prevent shrinking the resin before neutralization, though some protocols use it to ensure TFA removal.

4. Neutralization (The Critical Step):

  • Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Action: Wash 2 x 2 min.

  • Validation: The resin should swell slightly. This converts the inactive

    
     salt to the reactive 
    
    
    
    .

5. Coupling:

  • Activator: 0.5 M HBTU/HOBt in DMF (or DCC/HOBt for difficult couplings to minimize racemization).

  • Base: DIEA (2-3 equivalents relative to AA).

  • Time: 30–60 min.

  • Solvent Switch: Most couplings are better in DMF, even if washes are in DCM.

6. Monitoring (Self-Validation):

  • Kaiser Test (Ninhydrin):

    • Blue beads: Incomplete coupling (Free amines present)

      
      Recouple .
      
    • Yellow/Colorless beads: Complete coupling

      
       Proceed.
      

Cleavage & Deprotection: The High-Stakes Step

The final cleavage uses Anhydrous Hydrogen Fluoride (HF) .[2][3] This is the most hazardous step but offers the cleanest cleavage for difficult peptides.

Safety First
  • Apparatus: Use a closed Teflon/Kel-F vacuum line system (e.g., Peptide Institute or Toho). Glass is strictly forbidden (HF dissolves glass).

  • PPE: Full face shield, heavy neoprene gloves, rubber apron. Calcium gluconate gel must be on hand for skin exposure.

The "Low-High" HF Protocol

To minimize side reactions (alkylation of Tyr/Trp/Met), use the Tam "Low-High" protocol [2].

Part A: Low HF (S_N2 Mechanism)

Removes most side-chain groups and reduces Met(O) without cleaving the peptide from the resin (mostly).

  • Mixture: HF : DMS : p-Cresol (25 : 65 : 10 v/v).

  • Conditions: 0°C for 2 hours.

  • Workup: Evaporate HF and DMS in vacuo. Wash resin with DCM/Ether.

Part B: High HF (S_N1 Mechanism)

Cleaves the peptide from the resin and stubborn groups (Arg(Tos), Cys(MBzl)).

  • Mixture: HF : p-Cresol (90 : 10 v/v).

  • Conditions: 0°C for 45-60 mins.

  • Workup: Evaporate HF. Precipitate peptide in cold diethyl ether.

Visualization: The Cleavage Workflow

HFCleavage Start Protected Peptide-Resin LowHF Low HF Treatment (HF:DMS:p-Cresol 25:65:10) 0°C, 2 hrs Start->LowHF Removes Bzl, Z, Bom Wash Wash & Evaporate LowHF->Wash Removes DMS HighHF High HF Treatment (HF:p-Cresol 90:10) 0°C, 1 hr Wash->HighHF Cleaves Resin Linkage Precipitation Ether Precipitation HighHF->Precipitation Isolates Peptide Final Crude Peptide Precipitation->Final

Caption: The "Low-High" HF cleavage strategy to minimize carbocation-mediated alkylation.

Troubleshooting Common Side Reactions

IssueMechanismPrevention / Solution
t-Butyl Alkylation tert-butyl cations from Boc removal attack Trp, Met, or Cys.[4]Use scavengers (DTT, anisole) during TFA steps. Use "Low-High" HF cleavage.[5]
Aspartimide Formation Asp-Gly or Asp-Ser sequences cyclize under basic conditions or during HF.Use OcHx (cyclohexyl) ester protection for Asp instead of OBzl [3]. Keep temperature low during HF.
Diketopiperazine (DKP) Intramolecular aminolysis of dipeptide-ester. Occurs at the dipeptide stage (esp. with Pro/Gly).Do not neutralize after deprotecting the second AA. Perform in situ neutralization coupling (Boc-AA + activator + base added simultaneously).
Aggregation Inter-chain H-bonding (beta-sheets) causes resin shrinking and incomplete coupling.Use "Magic Mixture" (DCM:DMF:NMP). Use chaotropic salts (LiCl) or pseudoproline dipeptides.

References

  • Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Tam, J. P., et al. (1979). Improved synthesis of aspartyl peptides using cyclohexyl ester as a side-chain protecting group. Tetrahedron Letters, 20(42), 4033-4036. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link

Sources

Exploratory

Applications of protected amino acids in drug discovery.

Applications of Protected Amino Acids in Drug Discovery: An In-Depth Technical Guide Executive Summary In modern drug discovery, the precise assembly of peptide therapeutics, antibody-drug conjugates (ADCs), and peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

Applications of Protected Amino Acids in Drug Discovery: An In-Depth Technical Guide

Executive Summary

In modern drug discovery, the precise assembly of peptide therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics hinges on the strategic application of protected amino acids. These molecular tools are not merely reagents; they are the architectural scaffolding that allows chemists to defy thermodynamic traps (such as aggregation) and achieve site-specific modifications. This guide synthesizes field-proven protocols for Solid-Phase Peptide Synthesis (SPPS) and bioconjugation, focusing on the causality behind protecting group (PG) selection and the "self-validating" workflows required for high-fidelity synthesis.

Part 1: The Strategic Landscape of Protecting Groups

The choice between Fmoc and Boc strategies is rarely a matter of preference but a decision dictated by the physicochemical properties of the target sequence and the available infrastructure.

Fmoc vs. Boc: A Technical Comparison

While Fmoc is the industry standard for routine synthesis due to its mild conditions, Boc chemistry remains indispensable for "difficult" sequences where aggregation is a primary failure mode. The ability to use HF (hydrofluoric acid) in Boc cleavage effectively solvates aggregated chains that would otherwise precipitate in TFA (trifluoroacetic acid).

Table 1: Comparative Technical Specifications of Fmoc vs. Boc Strategies

FeatureFmoc Strategy Boc Strategy Causality / Rationale
Primary Deprotection Base (20% Piperidine in DMF)Acid (50% TFA in DCM)Fmoc allows orthogonal side-chain removal; Boc requires differential acid lability.
Cleavage Reagent TFA (95%) + ScavengersAnhydrous HFHF is dangerous but superior for solubilizing aggregated peptides.
Orthogonality High (Base labile N-term / Acid labile Side-chain)Moderate (Acid labile N-term / Strong Acid labile Side-chain)Fmoc offers true orthogonality, enabling complex branching/cyclization.
Aggregated Sequences Prone to aggregation (requires pseudoprolines)Less prone (TFA deprotection disrupts H-bonds)Protonation of alpha-amines in Boc cycles helps break beta-sheets.
Cost Efficiency Higher raw material cost; lower waste costLower raw material cost; high hazard disposal costFmoc is preferred for cGMP due to safety; Boc for specialized R&D.
Orthogonality and Logic Flow

The power of modern synthesis lies in orthogonality —the ability to deprotect one set of functional groups without affecting others. This is critical for cyclization (e.g., head-to-tail) or site-specific modification.

  • Fmoc/tBu: The standard backbone.

  • Alloc/Allyl: Removed via Pd(PPh3)4; orthogonal to both Fmoc and tBu. Used for on-resin cyclization.[1]

  • Dde/ivDde: Hydrazine-labile; orthogonal to Fmoc/tBu. Used for lysine side-chain modification.

Orthogonality Base Fmoc Group (N-Terminus) Acid tBu/Trt/Pbf Groups (Side Chains) Base->Acid Orthogonal (Stable in TFA) Metal Alloc/Allyl Groups (Lys/Glu Side Chains) Base->Metal Orthogonal (Stable in Pd) Piperidine 20% Piperidine Base->Piperidine Cleaved by TFA 95% TFA Acid->TFA Cleaved by Palladium Pd(PPh3)4 Metal->Palladium Cleaved by Hydrazine Dde Group (Lys Side Chain) HydrazineReagent 2% Hydrazine Hydrazine->HydrazineReagent Cleaved by

Caption: Orthogonal protection scheme demonstrating selective deprotection pathways for complex peptide modification.

Part 2: Advanced Synthesis Methodologies

Handling "Difficult" Sequences: The Pseudoproline Advantage

"Difficult" sequences are characterized by the formation of intermolecular beta-sheets, leading to resin aggregation and synthesis failure.

  • The Problem: Standard SPPS fails because the growing chain collapses, preventing reagent access.

  • The Solution: Pseudoproline dipeptides . These are dipeptides where Serine or Threonine is protected as an oxazolidine (oxazolidine ring).[2]

  • Mechanism: The cyclic structure locks the peptide backbone into a "kinked" cis-conformation, physically preventing the formation of beta-sheet networks.[3]

  • Impact: Studies have shown a 10-fold increase in yield for aggregation-prone sequences when pseudoprolines are inserted every 5-6 residues [1].

Arginine Protection: Pbf vs. Pmc

Arginine is notoriously difficult due to its guanidino group.

  • Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Older generation.[4][5] Slower cleavage.[4][6] High risk of side-reactions where the cleaved Pmc group alkylates Tryptophan residues.

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The industry standard.[4]

    • Advantage: More acid-labile than Pmc.

    • Data: In comparative studies, Arg(Pbf) yielded 69% desired product versus 46% for Arg(Pmc) in Tryptophan-containing sequences due to reduced alkylation [2].[7]

Part 3: Applications in Drug Discovery

Peptide Stapling (Macrocyclization)

Stapled peptides use non-natural amino acids to lock a peptide into an alpha-helical conformation, improving cell permeability and proteolytic stability.[8]

  • Key Reagents: Fmoc-protected alpha-methyl, alpha-alkenyl amino acids (e.g., Fmoc-S5-OH, Fmoc-R8-OH).

  • Protocol Logic:

    • Incorporate alkenyl amino acids at positions

      
       and 
      
      
      
      (or
      
      
      ).
    • Perform Ring-Closing Metathesis (RCM) while the peptide is still on the resin and fully protected.

    • Why? Performing RCM on the protected peptide prevents side reactions with other nucleophiles and ensures the peptide is pre-organized for cyclization.

Antibody-Drug Conjugates (ADCs)

Protected amino acids are the backbone of cleavable linkers in ADCs (e.g., Val-Cit linkers).

  • Role: The linker must be stable in circulation but cleaved by lysosomal enzymes (e.g., Cathepsin B) inside the tumor cell.

  • Unnatural Amino Acids (UAAs): Reagents like p-acetylphenylalanine are incorporated into antibodies to provide a unique "handle" (ketone) for conjugation, ensuring a homogeneous Drug-to-Antibody Ratio (DAR) compared to random Lys/Cys conjugation [3].

Part 4: Experimental Protocols

Self-Validating SPPS Workflow (Fmoc)

This protocol includes mandatory checkpoints (Kaiser Test) to ensure "Trustworthiness" of the synthesis.

Materials:

  • Resin: Rink Amide (0.6 mmol/g loading).

  • Activator: DIC/Oxyma (Superior to HOBt/HBTU for preventing racemization).

  • Deprotection: 20% Piperidine in DMF.[4]

Step-by-Step Protocol:

  • Swelling: Swell resin in DMF for 30 min. Why? Solvates the polymer matrix for reagent access.

  • Deprotection: Add 20% Piperidine (2 x 5 min). Wash DMF (5x).

  • Validation (Checkpoint 1): Perform Kaiser Test .

    • Observation: Beads should be Blue (Free amines present).

    • If colorless: Deprotection failed. Repeat step 2.

  • Coupling:

    • Dissolve Fmoc-AA-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Activate for 2 min, then add to resin. Shake for 60 min.

  • Validation (Checkpoint 2): Perform Kaiser Test .

    • Observation: Beads should be Yellow/Colorless (No free amines).

    • If Blue: Coupling incomplete. Re-couple (double coupling).

  • Capping (Optional but Recommended): Add Acetic Anhydride/Pyridine to block unreacted amines, preventing deletion sequences.

High-Fidelity Cleavage Cocktail ("Reagent K")

For peptides containing sensitive residues (Trp, Met, Cys), standard TFA/Water is insufficient. Use Reagent K to scavenge reactive carbocations.

Recipe (Volume ratios):

  • TFA: 82.5%

  • Phenol: 5% (Protects Tyr/Trp)

  • Thioanisole: 5% (Protects Met/Cys)

  • Water: 5%[9]

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial scavenger for tBu cations)

Procedure:

  • Cool Reagent K to 0°C.

  • Add to resin (10 mL per gram of resin).

  • Warm to Room Temp and shake for 2.5 - 3 hours.

  • Precipitate in cold Diethyl Ether (-20°C).

Part 5: Workflow Visualization

SPPS_Workflow Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Test1 Kaiser Test 1 (Expect: BLUE) Wash1->Test1 Test1->Deprotect If Colorless (Fail) Couple Coupling (AA + DIC + Oxyma) Test1->Couple If Blue Test2 Kaiser Test 2 (Expect: COLORLESS) Couple->Test2 Recouple Re-Coupling Test2->Recouple If Blue (Fail) NextCycle Next Cycle Test2->NextCycle If Colorless Recouple->Test2 NextCycle->Deprotect Repeat Cycle Cleavage Final Cleavage (Reagent K) NextCycle->Cleavage End of Sequence

Caption: Self-validating SPPS workflow with integrated Kaiser Test checkpoints to ensure high-fidelity synthesis.

References

  • Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1][2][10] Journal of Peptide Science, 5(8), 403.

  • Fields, C. G., & Fields, G. B. (1993).[7] "Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis." Tetrahedron Letters, 34(42), 6661-6664.

  • Axup, J. Y., et al. (2012). "Synthesis of site-specific antibody-drug conjugates using unnatural amino acids." Proceedings of the National Academy of Sciences, 109(40), 16101-16106.

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4][5][6][11][12][13] Chemical Reviews, 109(6), 2455-2504.

  • King, D. S., et al. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 36(3), 255-266.

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of Glu-Rich Bioactive Peptides: The Boc-L-Glu(cHx)-OH Advantage

This Application Note and Protocol is designed for advanced peptide chemists and drug development professionals. It prioritizes the "High-Fidelity" synthesis of Glutamic acid-rich sequences where standard benzyl protecti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for advanced peptide chemists and drug development professionals. It prioritizes the "High-Fidelity" synthesis of Glutamic acid-rich sequences where standard benzyl protection fails.[1]

[1]

Executive Summary

In Boc solid-phase peptide synthesis (SPPS), the stability of side-chain protecting groups is the rate-limiting factor for sequence fidelity, particularly in long (>30-mer) or Glu-rich peptides.[1] While the benzyl ester (OBzl ) is the standard protection for Glutamic acid, it exhibits partial lability during repetitive TFA acidolysis cycles.[1] This leads to cumulative side-chain deprotection, branching, and reduced yield.[1]

Boc-L-Glu(cHx)-OH (cyclohexyl ester) offers a superior "orthogonal-like" stability profile.[1] The sterically hindered cyclohexyl group is significantly more resistant to TFA than the benzyl group, preventing premature deprotection while remaining fully cleavable by anhydrous Hydrogen Fluoride (HF).[1] This guide details the strategic implementation of Boc-L-Glu(cHx)-OH to synthesize high-purity bioactive peptides.[1]

Technical Specifications & Material Data

PropertySpecification
Chemical Name N-α-t-Butyloxycarbonyl-L-glutamic acid γ-cyclohexyl ester
Abbreviation Boc-L-Glu(cHx)-OH or Boc-Glu(OcHex)-OH
CAS Number 73821-97-3
Molecular Weight 329.39 g/mol
Formula C₁₆H₂₇NO₆
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO
Purity Requirement ≥ 99.0% (HPLC) for GMP/GLP synthesis
The Stability-Lability Paradox

The core advantage of the cyclohexyl (cHx) ester is its position in the acid-sensitivity hierarchy.[1] It survives the "medium" acid conditions of Boc removal (50% TFA) but yields to the "strong" acid conditions of final cleavage (HF).[1]

StabilityHierarchy cluster_legend Acid Sensitivity Boc Boc Group (N-Term Protection) TFA 50% TFA (Repetitive Cycles) Boc->TFA Rapid Removal (1-2 min) OBzl Benzyl Ester (OBzl) (Standard Side Chain) OBzl->TFA Slow Leakage (<0.1% per cycle) HF Anhydrous HF (Final Cleavage) OBzl->HF Cleaved OcHx Cyclohexyl Ester (cHx) (High-Fidelity Side Chain) OcHx->TFA Stable (No Loss) OcHx->HF Cleaved (Requires High HF)

Figure 1: Acidolytic stability hierarchy. The cHx ester prevents the "Slow Leakage" seen with OBzl during repetitive TFA treatments.

Strategic Considerations

When to Use Boc-L-Glu(cHx)-OH[1]
  • Long Sequences (>30 residues): In a 50-mer synthesis, the C-terminal residues are exposed to TFA for over 25 hours.[1] OBzl protection can degrade, leading to side-chain branching (acylation of the free Glu carboxyl).[1] OcHx eliminates this risk.[1]

  • Glu-Rich Domains: Sequences like Poly-Glu or Glu-repeats (e.g., in Thymosin α1 or specific defensins) are prone to aggregation and side reactions.[1]

  • Prevention of Anisylation: During HF cleavage, the benzyl carbocation from OBzl can attack scavenger-rich environments (like anisole), leading to Friedel-Crafts alkylation of the Glu side chain.[1] The cyclohexyl carbocation is less prone to this specific pathway when proper scavengers (p-cresol) are used.[1]

Experimental Protocol

Phase A: Resin Preparation & Coupling

Resin Selection: PAM (Phenylacetamidomethyl) or MBHA (Methylbenzhydrylamine) resins are recommended for their stability.[1]

  • Loading: 0.3 – 0.5 mmol/g (Lower loading reduces aggregation in long sequences).[1]

Coupling Cycle (Standard 0.1 mmol scale):

  • Activation: Dissolve Boc-L-Glu(cHx)-OH (3.0 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6.0 eq).[1]

    • Note: Pre-activation time should not exceed 2-3 minutes to prevent racemization.[1]

  • Coupling: Add activated solution to the resin.[1] Shake for 30–60 minutes.

  • Monitoring: Perform Quantitative Ninhydrin Test (Kaiser Test). If <99.5% coupling efficiency, perform a second coupling.

Phase B: Deprotection (The Boc Cycle)[1]
  • Pre-wash: 50% TFA in DCM (1 min).[1]

  • Deprotection: 50% TFA in DCM (20 min). The cHx group remains stable here.

  • Wash: DCM (3x), MeOH (1x), DCM (3x).

  • Neutralization: 10% DIEA in DCM (2 x 1 min).

Phase C: HF Cleavage (CRITICAL STEP)

Warning: The cyclohexyl ester is NOT cleaved by TFMSA (Trifluoromethanesulfonic acid) or TMSOTf efficiently.[1] You must use anhydrous Hydrogen Fluoride (HF).[1]

Apparatus: Teflon/Kel-F HF line (e.g., Toho, Peptide Institute design).[1]

High-HF Procedure:

  • Scavenger Cocktail: Prepare a mixture of p-cresol (10% v/v) and p-thiocresol (0.5% v/v, if Cys/Met present). Avoid anisole if possible to strictly prevent anisylation, though cHx is resistant.[1]

  • Reaction:

    • Place dried peptide-resin in the reaction vessel.[1]

    • Add scavenger cocktail.

    • Condense anhydrous HF (~10 mL per gram of resin) at -78°C.[1]

    • Warm to 0°C (Ice bath) and stir for 60 minutes .

    • Note: Cleavage at -5°C to 0°C is critical.[1] Lower temperatures (Low-HF) will remove Boc/Bzl but fail to remove the cHx ester quantitatively.[1]

  • Work-up:

    • Evaporate HF under vacuum (maintain 0°C to avoid side reactions).

    • Precipitate peptide with cold Diethyl Ether.[1][2]

    • Wash pellet 3x with Ether to remove scavengers and cleaved cyclohexyl byproducts.[1]

    • Extract peptide into 10-50% Acetic Acid/Water or 0.1% TFA/Acetonitrile depending on solubility.[1]

    • Lyophilize immediately.[1]

Mechanism of Action & Workflow

The following diagram illustrates the specific pathway for cHx removal, highlighting the necessity of the HF step.

CleavageMechanism Resin_Bound Peptide-Resin (Glu-OcHx Protected) HF_Treatment Anhydrous HF Treatment (0°C, 60 min) Resin_Bound->HF_Treatment Acidolysis Carbocation Cyclohexyl Carbocation (cHx+) HF_Treatment->Carbocation Side Chain Removal Final_Peptide Crude Peptide (Glu-OH Free Acid) HF_Treatment->Final_Peptide Cleavage Adduct Scavenger-cHx Adduct (Washed away with Ether) Carbocation->Adduct Trapped by p-Cresol Scavenger Scavenger (p-Cresol) Scavenger->Adduct

Figure 2: HF Cleavage Mechanism.[1] The cyclohexyl carbocation is generated and immediately trapped by p-cresol, preventing re-attachment to the peptide.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Mass Shift (+82 Da) Incomplete removal of cHx ester.Check Cleavage Temp: Ensure HF reaction reached 0°C. Low-HF (-20°C) does not cleave cHx. Check Acid: Do not use TFMSA.
Mass Shift (+106 Da) Anisylation (if Anisole used).[1]Switch scavenger to p-Cresol . Ensure rapid HF evaporation.
Low Solubility Aggregation of Glu-rich sequences.[1]Dissolve crude in dilute NH₄OH (pH 8-9) briefly to disrupt H-bonds, then acidify for HPLC.[1]

References

  • Tam, J. P., et al. (1979).[1][3] "Improved synthesis of 4-aminobutyric acid analogs of oxytocin using Boc-amino acid cyclohexyl esters."[1] Tetrahedron Letters, 20(42), 4033-4036.[1] Link

  • Merrifield, R. B. (1963).[1][4] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]

  • Sigma-Aldrich. "Boc-Glu(OcHx)-OH Product Specification & CAS 73821-97-3."[1][5] Link(Note: Reference for chemical identity).

  • Schnölzer, M., et al. (1992).[1] "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193.[1] Link[1]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of γ-Carboxyglutamic Acid (Gla) Peptides Using Boc-L-Glu(cHx)-OH

Introduction: The Significance of γ-Carboxyglutamic Acid in Peptide Therapeutics γ-Carboxyglutamic acid (Gla) is a non-proteinogenic amino acid that is crucial for the biological function of a class of proteins known as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of γ-Carboxyglutamic Acid in Peptide Therapeutics

γ-Carboxyglutamic acid (Gla) is a non-proteinogenic amino acid that is crucial for the biological function of a class of proteins known as Gla-proteins.[1] Formed through the post-translational, vitamin K-dependent carboxylation of glutamic acid (Glu) residues, Gla introduces a second carboxylic acid group at the γ-carbon.[1][2] This structural modification creates a potent bidentate calcium-binding motif.[3] The ability to chelate calcium ions is fundamental to the physiological roles of Gla-proteins, which are essential in processes such as blood coagulation (e.g., prothrombin, Factors VII, IX, and X), bone metabolism (e.g., osteocalcin), and the prevention of vascular calcification (e.g., Matrix Gla Protein).[1][2]

The unique calcium-binding properties of Gla residues make peptides and proteins containing this modified amino acid highly valuable targets for drug development and biomedical research. Synthesizing these peptides chemically, however, presents a significant challenge. The malonic acid-like side chain of Gla is susceptible to decarboxylation under the acidic conditions typically used in solid-phase peptide synthesis (SPPS). Therefore, a robust synthetic strategy requires a protected Gla building block that is stable throughout the synthesis and can be deprotected without compromising the final structure.

This guide provides a comprehensive overview and detailed protocols for the synthesis of Gla-containing peptides using Boc-L-Glu(OcHx)-OH, a strategically protected glutamic acid derivative, via the Boc/Bzl SPPS strategy. The cyclohexyl (cHx) ester protecting group for the γ-carboxyl functions offers excellent stability during the repetitive acidolytic steps of Boc removal and is efficiently cleaved during the final hydrogen fluoride (HF) deprotection step.[4]

The Building Block: Rationale for Using Boc-L-Glu(OcHx)-OH

The successful synthesis of Gla-peptides hinges on the choice of protecting groups. The Boc (tert-butyloxycarbonyl) group for Nα-protection is well-established for its stability and clean removal with trifluoroacetic acid (TFA).[] The critical component is the protection of the two γ-carboxyl groups of the Gla residue.

Boc-L-Glu(OcHx)-OH (or more accurately, the protected Gla derivative, Boc-L-Gla(OcHx)₂-OH ) is an optimal building block for this purpose due to the properties of the cyclohexyl (cHx) ester protecting group:

  • Acid Stability: The cyclohexyl ester is highly resistant to the moderately acidic conditions (e.g., 50% TFA in Dichloromethane) used for the cleavage of the Nα-Boc group in each cycle of SPPS.[4] This stability prevents premature deprotection and potential side reactions at the Gla side chain.

  • HF Lability: The cHx group is quantitatively cleaved by strong acids, specifically anhydrous hydrogen fluoride (HF), during the final step of releasing the peptide from the resin support.[4]

  • Decarboxylation Resistance: Crucially, the removal of the cHx groups with HF proceeds without inducing decarboxylation of the γ-carboxyglutamic acid residue, preserving the integrity of the final peptide.[4]

This combination of stability and controlled lability makes Boc-L-Gla(OcHx)₂-OH a reliable building block for incorporating Gla into peptide sequences using the robust Boc-SPPS methodology.

Data Presentation: Properties of Key Reagents
Reagent/Building BlockMolecular FormulaMolecular Weight ( g/mol )Key Role
Boc-L-Gla(OcHx)₂-OH C₂₃H₃₇NO₈455.54Protected Gla building block
Trifluoroacetic Acid (TFA) C₂HF₃O₂114.02Nα-Boc deprotection
Diisopropylethylamine (DIEA) C₈H₁₉N129.24Neutralization of TFA salt
HBTU/HOBt C₁₁H₁₂N₅O₂PF₆ / C₆H₅N₃O379.24 / 135.13Coupling activation reagents
Anhydrous Hydrogen Fluoride (HF) HF20.01Final cleavage and deprotection
Anisole C₇H₈O108.14Scavenger in HF cleavage

Experimental Protocols: A Step-by-Step Guide

The synthesis of Gla-peptides using Boc-L-Gla(OcHx)₂-OH follows the general workflow of Boc-SPPS. This process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Diagram: Boc-SPPS Workflow for Gla-Peptide Synthesis

Boc_SPPS_Workflow cluster_0 Synthesis Cycle Resin Start: Resin (e.g., PAM, MBHA) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling 3. Amino Acid Coupling (Boc-AA-OH, HBTU/HOBt, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Steps 1-3 for each amino acid Wash3->Cycle Cycle->Deprotection Cleavage Final Cleavage & Deprotection (Anhydrous HF) Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final Gla-Peptide Purification->Peptide Characterization_Workflow Crude_Peptide Lyophilized Crude Peptide HPLC_Purification RP-HPLC Purification Crude_Peptide->HPLC_Purification Purity_Check Analytical HPLC (Purity >95%) HPLC_Purification->Purity_Check Purity_Check->HPLC_Purification Repurify if needed MS_Analysis Mass Spectrometry (ESI-MS / MS/MS) Purity_Check->MS_Analysis Identity Confirmation Final_Product Pure, Verified Gla-Peptide MS_Analysis->Final_Product

Sources

Method

Purification of peptides containing Glu(cHx) residues by HPLC.

Application Note & Protocol Strategic Purification of Peptides Containing γ-Carboxyglutamic Acid Protected as Glu(cHx)₂ by Reverse-Phase HPLC Abstract The incorporation of γ-carboxyglutamic acid (Gla), a post-translation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Purification of Peptides Containing γ-Carboxyglutamic Acid Protected as Glu(cHx)₂ by Reverse-Phase HPLC

Abstract

The incorporation of γ-carboxyglutamic acid (Gla), a post-translationally modified amino acid crucial for the function of numerous proteins in blood coagulation and bone metabolism, presents unique challenges in solid-phase peptide synthesis (SPPS).[1][2] The di-acidic nature of Gla necessitates robust side-chain protection, commonly achieved using the di-cyclohexyl ester, yielding Fmoc-Glu(OcHx)₂. While effective in synthesis, the two bulky, nonpolar cyclohexyl groups dramatically increase the hydrophobicity of the resulting peptide. This application note provides a comprehensive guide and detailed protocols for the successful purification of these exceptionally hydrophobic peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), focusing on strategic method development, troubleshooting, and ensuring high purity of the final product.

The Challenge: Understanding the Physicochemical Impact of Glu(cHx)₂

The primary obstacle in purifying peptides containing Glu(cHx)₂ residues stems from the profound alteration of the peptide's physicochemical properties. Standard peptide purification protocols are often inadequate for these molecules.

  • Extreme Hydrophobicity: Each Glu(cHx)₂ residue adds two cyclohexyl groups, significantly increasing the peptide's nonpolar character. This leads to very strong interactions with traditional C18 stationary phases, often resulting in poor recovery, broad peaks, or even irreversible binding.[3]

  • Poor Aqueous Solubility: The increased hydrophobicity drastically reduces the peptide's solubility in the highly aqueous mobile phases typically used at the start of an HPLC gradient. This can cause the peptide to precipitate upon injection or at the head of the column, leading to low yields and system blockages.

  • Aggregation Tendencies: Hydrophobic peptides have a propensity to aggregate in aqueous solutions, further complicating purification and leading to complex, unresolvable chromatograms.

Addressing these challenges requires a tailored approach that modifies nearly every parameter of a standard RP-HPLC protocol, from sample preparation to gradient design.

Pre-Purification Strategy: Setting the Stage for Success

Thorough preparation of the crude peptide product after cleavage from the solid-phase resin is critical. Rushing this stage is a common source of failure.

Cleavage, Precipitation, and Washing

Following standard solid-phase synthesis, the peptide is cleaved from the resin, typically using a cocktail containing Trifluoroacetic Acid (TFA).[4][5]

  • Cleavage: Perform the cleavage from the resin according to your standard SPPS protocol (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the crude peptide.

  • Washing: Meticulously wash the peptide pellet with cold diethyl ether (at least 3-4 times) to remove scavengers and cleaved protecting groups. This step is crucial as residual organic byproducts can interfere with chromatography.

  • Drying: Dry the peptide pellet thoroughly under vacuum to remove all traces of ether.

Solubility Testing: The Most Critical Step

Before attempting preparative HPLC, determining an appropriate solvent system for the crude peptide is mandatory.

  • Initial Test: Attempt to dissolve a small amount of the crude peptide (~1 mg) in the HPLC mobile phase A (e.g., 0.1% TFA in Water). It is highly likely that a Glu(cHx)₂-containing peptide will be insoluble.

  • Organic Solvent Titration: If insoluble, add small increments of mobile phase B (e.g., 0.1% TFA in Acetonitrile) or another suitable organic solvent like isopropanol or dimethylformamide (DMF) until the peptide fully dissolves.[6]

  • Record the Composition: Note the minimum percentage of organic solvent required for complete dissolution. This information is vital for preparing the sample for injection and designing the HPLC gradient. The starting percentage of the organic mobile phase in your HPLC gradient must be at or slightly above this determined solubility threshold to prevent on-column precipitation.

HPLC Method Development and Protocol

The standard method for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[5][7][8] For Glu(cHx)₂ peptides, this method must be significantly adapted.

Instrumentation and Materials
ComponentSpecification / Recommendation
HPLC System Preparative or Semi-Preparative HPLC system with gradient capability and UV detector.
Column Wide-pore (300 Å) silica-based C4 or C8 column. Avoid C18 unless necessary.
Mobile Phase A HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
Mobile Phase B HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA).
Sample Solvent The solvent mixture determined during solubility testing.
Filters 0.22 µm or 0.45 µm syringe filters (ensure compatibility with your sample solvent).[9]
The Rationale Behind Key Choices
  • Column Chemistry (C4/C8 vs. C18): A C18 column's long alkyl chains create a highly hydrophobic stationary phase, which can bind the Glu(cHx)₂ peptide too strongly. A less retentive C4 or C8 column provides weaker hydrophobic interactions, allowing the peptide to elute under reasonable organic solvent concentrations and improving recovery.[3][8]

  • Ion-Pairing Agent (TFA): TFA is a crucial mobile phase additive. It serves two main functions: it acidifies the mobile phase to ensure that the carboxyl groups of the peptide are protonated, and its trifluoroacetate anion forms an ion pair with the positively charged residues (e.g., Lys, Arg, N-terminus). This ion-pairing effect increases the peptide's overall hydrophobicity and masks interactions with residual silanol groups on the column, leading to sharper peaks and better resolution.[3][10] A concentration of 0.1% is standard and generally optimal.[11]

  • Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can be a powerful tool. It enhances the solubility of hydrophobic peptides, reduces mobile phase viscosity (lowering backpressure), and can improve peak shape and alter selectivity.[12]

Visualizing the Purification Workflow

The overall process from crude product to purified peptide can be visualized as a sequential workflow.

HPLC_Workflow cluster_prep Pre-Purification cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Peptide (Post-Cleavage) Solubility Solubility Testing Crude->Solubility Dissolve Dissolve in Optimal Solvent Mixture Solubility->Dissolve Filter Syringe Filter (0.45 µm) Dissolve->Filter Inject Inject onto C4/C8 Column Filter->Inject Gradient Run Shallow Gradient (e.g., 0.5% B / min) Inject->Gradient Collect Collect Fractions Gradient->Collect Analysis Purity Analysis (Analytical HPLC, MS) Collect->Analysis Pool Pool Pure Fractions Analysis->Pool Lyophilize Lyophilization Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: Experimental workflow for purifying Glu(cHx)₂ peptides.

Step-by-Step HPLC Protocol
  • System Preparation:

    • Thoroughly purge the HPLC pumps with freshly prepared mobile phases A and B.

    • Equilibrate the chosen column (e.g., C4, 300 Å) with the starting mobile phase conditions for at least 10-15 column volumes. The starting percentage of B should be based on your solubility tests (e.g., 30-40% B).

  • Sample Preparation:

    • Weigh the crude peptide and dissolve it in the predetermined solvent mixture at a concentration of 1-5 mg/mL. Overloading the column can lead to poor separation.[13]

    • Ensure the peptide is fully dissolved. If necessary, gently vortex or sonicate.

    • Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter.[9]

  • Gradient Design and Execution:

    • The key to separating highly hydrophobic compounds is a shallow gradient.[12][14][15] A steep gradient will cause all hydrophobic components to elute together.

    • Initial Conditions: Start at a %B that ensures peptide solubility (e.g., 30% B). Hold for 2-3 minutes to allow the sample to bind to the column.

    • Elution Gradient: Increase the concentration of mobile phase B at a very slow rate. A gradient slope of 0.5% to 1.0% B per minute is recommended.

    • Final Conditions: After the peptide of interest has eluted, include a steep wash gradient up to ~95% B to elute any remaining highly retained impurities.

    • Re-equilibration: Return to the initial %B and hold for several column volumes to prepare for the next injection.

    Example Gradient Table:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 10.0 70.0 30.0
    3.0 10.0 70.0 30.0
    43.0 10.0 30.0 70.0
    48.0 10.0 5.0 95.0
    53.0 10.0 5.0 95.0
    55.0 10.0 70.0 30.0

    | 60.0 | 10.0 | 70.0 | 30.0 |

  • Detection and Fraction Collection:

    • Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at ~214 nm.[7]

    • Collect fractions throughout the gradient where peaks are observed.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to identify those containing the target peptide at the desired purity.

    • Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy powder.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following table outlines common problems and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No Peptide Elutes / Low Recovery Peptide is irreversibly bound to the column.Switch to a less hydrophobic column (e.g., from C8 to C4). Increase the final %B in the gradient. Consider adding a stronger organic solvent like isopropanol to mobile phase B.
High System Backpressure Peptide precipitated at the column head. Particulate matter from an unfiltered sample.Immediate: Reverse-flush the column with a strong solvent. Prevention: Ensure the starting %B is high enough for solubility. Always filter the sample before injection.[16]
Broad, Tailing Peaks Secondary interactions with the silica matrix. Peptide aggregation.Ensure 0.1% TFA is present in both mobile phases.[10] Increase column temperature to 40-60 °C to disrupt aggregation and improve kinetics. Lower the sample concentration.
Poor Resolution / Co-elution Gradient is too steep. Column is overloaded.Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[12][15] Inject less sample material. Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.
Split Peaks Partially clogged column frit. Sample solvent is much stronger than the mobile phase.Replace the column inlet frit.[16] Whenever possible, dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.

Conclusion

The purification of peptides containing Glu(cHx)₂ residues is a challenging but manageable task that requires a departure from standard RP-HPLC protocols. The extreme hydrophobicity imparted by the cyclohexyl protecting groups necessitates careful pre-purification handling, mandatory solubility testing, the use of less retentive stationary phases (C4 or C8), and the implementation of very shallow elution gradients. By understanding the underlying physicochemical principles and systematically applying the strategies outlined in this guide, researchers can achieve high-purity synthetic Gla-containing peptides, enabling further research into their critical biological functions.

References

  • Lin, S. (2016). HPLC Purification of Peptides. Protocols.io. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US10690635B2 - Purification of glucagon-like peptide 1 analogs.
  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

  • Takakura, Y., et al. (2022). Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste. Journal of Agricultural and Food Chemistry. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology. [Link]

  • Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Gilar, M., et al. (2001). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link]

  • Schurgers, L. J., et al. (2007). Total chemical synthesis of human matrix Gla protein. Protein and Peptide Letters. [Link]

  • Bristol, J. A., et al. (1996). Role of the Propeptide and Gamma-Glutamic Acid Domain of Factor IX for in Vitro Carboxylation by the Vitamin K-dependent Carboxylase. Journal of Biological Chemistry. [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols. [Link]

  • ResearchGate. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Nishiyama, Y., & Han, Y. (1996). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wikipedia. (n.d.). Carboxyglutamic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Bajaj, M., et al. (2023). Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma. Analytical Chemistry. [Link]

  • Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

  • Price, P. A., et al. (1983). Matrix Gla protein, a new gamma-carboxyglutamic acid-containing protein which is associated with the organic matrix of bone. Biochemical and Biophysical Research Communications. [Link]

Sources

Application

Advanced Characterization of Boc-L-Glu(cHx)-OH Derived Peptides via Mass Spectrometry

Executive Summary Boc-L-Glu(cHx)-OH (Boc-L-glutamic acid 5-cyclohexyl ester) is a specialized amino acid derivative employed in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . Unlike the standard benzyl ester protec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-L-Glu(cHx)-OH (Boc-L-glutamic acid 5-cyclohexyl ester) is a specialized amino acid derivative employed in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . Unlike the standard benzyl ester protection (Glu(OBzl)), the cyclohexyl (cHx) ester offers superior stability against trifluoroacetic acid (TFA), preventing premature side-chain deprotection during the repetitive N-terminal deblocking cycles of long peptide synthesis.

However, the lipophilic nature of the cyclohexyl group and the generation of reactive cyclohexyl carbocations during final cleavage necessitate rigorous characterization. This guide provides a definitive protocol for the synthesis, cleavage, and mass spectrometric (MS) validation of peptides containing Glu(cHx), with a specific focus on distinguishing between incomplete deprotection and cation-mediated alkylation .

Technical Background & Chemistry

The Role of Cyclohexyl Protection

In Boc-SPPS, the N-terminal Boc group is removed using 50% TFA. Standard side-chain benzyl esters (OBzl) on Glutamate can suffer from partial acidolysis (loss of protection) during these TFA treatments. This leads to the formation of free carboxylic acids, which can participate in branching reactions or reduce the final yield.

The Cyclohexyl (cHx) ester is significantly more stable to TFA, remaining intact until the final treatment with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

The Cleavage Mechanism & Mass Shift

Upon treatment with HF, the ester bond is cleaved, releasing the free Glutamic acid side chain and a cyclohexyl carbocation (


).
  • Target Reaction:

    
    
    
  • Mass Delta: The replacement of a Hydrogen atom (1.0078 Da) with a Cyclohexyl group (

    
    , 83.15 Da) results in a mass shift of +82.14 Da .
    
Critical Side Reactions

The generated cyclohexyl carbocation is a potent electrophile. Without adequate scavengers, it will re-attach to nucleophilic residues on the peptide (Alkylation), creating permanent impurities.

  • Susceptible Residues: Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), Cysteine (Cys).[]

  • Result: A mass increase of +82.14 Da that mimics incomplete deprotection but cannot be removed by further acid treatment.

Experimental Protocols

Protocol A: Optimized HF Cleavage

Safety Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF apparatus within a fume hood by trained personnel.

Reagents:

  • Scavenger Cocktail: p-Cresol (preferred) or Anisole.

  • Cleavage Agent: Anhydrous Hydrogen Fluoride (HF).

Step-by-Step Procedure:

  • Preparation: Place the dried peptide-resin (approx. 100 mg) into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add p-Cresol (1.0 mL per gram of resin).

    • Note: p-Cresol is superior to anisole for preventing alkylation by bulky cations like cyclohexyl.

  • HF Condensation: Cool the vessel to -78°C (dry ice/acetone). Distill 10 mL of anhydrous HF into the vessel.

  • Reaction: Warm the vessel to -5°C to 0°C (ice-salt bath). Stir magnetically for 60 minutes .

    • Critical Control: Do not exceed 0°C. Higher temperatures promote alkylation.

  • Evaporation: Evaporate HF under high vacuum at 0°C.

  • Extraction: Wash the resin with cold diethyl ether (to remove scavengers). Extract the peptide with 10-50% Acetic Acid or Acetonitrile/Water depending on solubility.

  • Lyophilization: Freeze-dry the extract to obtain the crude peptide.

Protocol B: LC-MS Characterization

Objective: Confirm removal of the cHx group and absence of alkylated byproducts.

Instrument Setup:

  • System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is preferred to resolve isotopic envelopes).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

  • 0-2 min: 5% B (Desalting)

  • 2-15 min: 5% -> 65% B (Linear Gradient)

  • 15-18 min: 95% B (Wash)

Data Analysis & Visualization

Workflow Logic

The following diagram illustrates the critical path from synthesis to data interpretation.

PeptideCharacterization Start Boc-Glu(cHx)-Peptide-Resin Cleavage HF Cleavage (-5°C, 1h, p-Cresol) Start->Cleavage LCMS LC-MS Analysis (High Res) Cleavage->LCMS Decision Observed Mass Match Theoretical? LCMS->Decision Pass PASS: Target Peptide Isolated Decision->Pass Yes Fail FAIL: Mass Mismatch Decision->Fail No Check82 Check for +82 Da Shift Fail->Check82 MSMS Perform MS/MS Sequencing Check82->MSMS Yes (+82 Da) Incomplete Incomplete Deprotection (cHx remains on Glu) Alkylation Alkylation Side Reaction (cHx adduct on Trp/Tyr) MSMS->Incomplete Shift at Glu position MSMS->Alkylation Shift at Trp/Tyr position

Figure 1: Logical workflow for characterizing Glu(cHx) peptides, identifying success vs. specific failure modes.

Mass Shift Reference Table

Use this table to identify peaks in your mass spectrum.

SpeciesMass Shift (

Da)
CauseRemediation
Target Peptide 0 Successful SynthesisN/A
Mono-cHx Adduct +82.14 Incomplete Deprotection OR AlkylationSee MS/MS Diagnosis below
Di-cHx Adduct +164.28 Multiple sites retained/alkylatedCheck Scavenger load / HF Temp
Anisyl Adduct +108.06 Reaction with Anisole scavengerSwitch to p-Cresol; Lower Temp
t-Butyl Adduct +56.06 Incomplete Boc removal (N-term)Re-treat with TFA (unlikely after HF)
MS/MS Diagnosis: Distinguishing Protection vs. Alkylation

If a +82 Da peak is observed, you must determine its location using MS/MS fragmentation (b-ions and y-ions).

Scenario: Peptide Sequence: H-Ala-Glu-Trp-Gly-OH

  • Case A: Incomplete Deprotection (on Glu)

    • Precursor:

      
      
      
    • Fragment

      
       (Trp-Gly): Normal mass.
      
    • Fragment

      
       (Glu-Trp-Gly): Shifted +82 Da .
      
    • Action: Re-treat sample with HF for 30 mins.

  • Case B: Alkylation (on Trp)

    • Precursor:

      
      
      
    • Fragment

      
       (Gly): Normal mass.
      
    • Fragment

      
       (Trp-Gly): Shifted +82 Da .
      
    • Action: Irreversible.[2] Resynthesize using higher scavenger ratios or add Thiocresol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Persistent +82 Da peak Incomplete cleavageExtend HF reaction time to 90 min; ensure temperature is 0°C (not lower).
Multiple +82 Da peaks Cation alkylationSwitch scavenger to p-Cresol/DMS (1:1) . Ensure HF line is vacuum-tight.
Low Yield Peptide precipitationCheck solubility of Glu(cHx) sequences; use 6M GnHCl for extraction if hydrophobic.
+108 Da peak Anisole alkylationReplace Anisole with p-Cresol. Anisole forms stable adducts with carbocations.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[3] Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[3] Link

  • Bachem. (n.d.). Boc-Glu(OcHx)-OH Product Specification and Stability Data. Bachem Technical Library. Link

  • Sigma-Aldrich. (2024). Boc-Glu(OcHx)-OH: Properties and Safety Data Sheet. Merck KGaA. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing coupling times for Boc-L-Glu(cHx)-OH in difficult sequences.

Technical Support Center: Optimizing Coupling for Boc-L-Glu(cHx)-OH Executive Summary This guide addresses the specific kinetic and steric challenges associated with coupling Boc-L-Glu(cHx)-OH (N-alpha-t-Butyloxycarbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Coupling for Boc-L-Glu(cHx)-OH

Executive Summary

This guide addresses the specific kinetic and steric challenges associated with coupling Boc-L-Glu(cHx)-OH (N-alpha-t-Butyloxycarbonyl-L-glutamic acid gamma-cyclohexyl ester). While the cyclohexyl (cHx) ester provides superior stability against side reactions during HF cleavage compared to the benzyl (OBzl) ester, its steric bulk significantly retards coupling rates. This document details optimized protocols to overcome these barriers in "difficult sequences" prone to aggregation.

Module 1: The Chemistry of the Challenge (FAQs)

Q1: Why are we using Boc-L-Glu(cHx)-OH instead of the less bulky Boc-L-Glu(OBzl)-OH? A: The choice is dictated by the need to prevent side reactions during the final Hydrogen Fluoride (HF) cleavage.

  • The Mechanism: During HF cleavage, benzyl esters (OBzl) form benzyl carbocations. These are highly reactive electrophiles that can attack electron-rich aromatic side chains (like Tryptophan, Tyrosine, or Methionine), leading to permanent alkylation (e.g., anisylation or benzylation) of the peptide.

  • The Solution: The cyclohexyl (cHx) ester is significantly more stable and cleaves via an

    
     mechanism that is much slower and less prone to generating these aggressive carbocations under standard HF conditions [1, 3].
    
  • The Trade-off: The bulky cyclohexyl group creates steric hindrance near the reaction center, slowing down the acylation of the growing peptide chain.

Q2: Why does my sequence fail specifically at this residue? A: It is likely a synergistic failure of Sterics + Aggregation .

  • Steric Bulk: The cHx group physically impedes the approach of the activated amino acid to the N-terminal amine on the resin.

  • Beta-Sheet Formation: If your sequence is "difficult" (hydrophobic or prone to secondary structure), the peptide chains on the resin may aggregate via interchain hydrogen bonds (beta-sheets). This collapses the resin matrix, making the N-terminus inaccessible [2].

Module 2: Optimization Protocols

Data: Coupling Efficiency Comparison

Standard conditions often result in deletions for Glu(cHx). Optimized conditions utilize stronger activation and extended contact time.

ParameterStandard Protocol (Risk of Deletion)Optimized Protocol (Difficult Sequences)
Coupling Reagent HBTU / DIEAHATU / HOAt / DIEA
Solvent DMFNMP or DMF + 10% DMSO
Coupling Time 1 x 45 min2 x 60 min (Double Couple)
Temperature Ambient (

)
Ambient (Do not heat Boc-Glu; risk of cyclization)
Monitoring Kaiser TestKaiser Test + HPLC Micro-cleavage
Protocol A: The "Double Coupling" Workflow

Recommended for sequences where Glu(cHx) is preceded by bulky residues (e.g., Ile, Val, Thr) or located in a hydrophobic region.

Reagents:

  • Activator: HATU (0.5 M in NMP)

  • Base: DIEA (2.0 M in NMP)

  • Amino Acid: Boc-L-Glu(cHx)-OH (0.5 M in NMP)

Step-by-Step Methodology:

  • Resin Preparation:

    • Wash peptide-resin 3x with DCM, then 3x with NMP to ensure optimal swelling.

  • Activation (Pre-mix):

    • Combine 4.0 eq.[1] Boc-L-Glu(cHx)-OH and 3.9 eq. HATU.

    • Add 8.0 eq. DIEA.

    • Critical: Activate for exactly 1-2 minutes . Do not over-activate, as this risks racemization or formation of inactive byproducts [2].

  • Coupling 1:

    • Add activated solution to resin.[2]

    • Agitate for 60 minutes at room temperature.

    • Drain and wash 3x with NMP.

  • Coupling 2 (Fresh Reagents):

    • Repeat the activation step with fresh reagents.[2]

    • Add to resin and agitate for another 60 minutes .

    • Drain and wash 3x with NMP, 3x with DCM.

  • Validation:

    • Perform a Kaiser Test .[1][3][4] If beads are essentially colorless, proceed. If blue/purple, proceed to Troubleshooting (Module 3).

Module 3: Troubleshooting & Decision Logic

Q: The Kaiser test is still slightly positive after double coupling. What now? A: Do not proceed to the next amino acid. You have two options:

  • Acetylation (Capping): If the deletion sequence is easier to purify than the deletion peptide, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DCM) for 10 mins.

  • Third Coupling with "Magic Mixture": Use a chaotropic solvent system to disrupt aggregation.

    • Solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or ethylene carbonate.

    • Reagent: Switch to symmetric anhydride activation (DCC/DCM without HOBt) if HATU fails, although HATU is generally superior for steric hindrance.

Visual Guide: Troubleshooting Logic

The following diagram outlines the decision process for handling incomplete couplings.

OptimizationLogic cluster_legend Key start Start: Boc-Glu(cHx)-OH Coupling standard Standard Coupling (HBTU/DIEA, 45 min) start->standard check1 Kaiser Test? standard->check1 pass1 Negative (Colorless) Proceed to Next AA check1->pass1 Pass fail1 Positive (Blue) Incomplete check1->fail1 Fail opt_couple Optimization Step: Double Couple w/ HATU Switch Solvent to NMP fail1->opt_couple check2 Kaiser Test? opt_couple->check2 pass2 Negative Proceed check2->pass2 Pass fail2 Still Positive check2->fail2 Fail cap Cap Unreacted Amines (Ac2O / Pyridine) fail2->cap Prevent Deletion Peptides key1 Action key2 Decision

Caption: Decision tree for managing incomplete coupling of sterically hindered Boc-amino acids.

Module 4: Mechanism of Action

Understanding the activation pathway helps in selecting the right reagents. We utilize HATU for difficult sequences because the resulting O-azabenzotriazole active ester is more reactive than the standard O-benzotriazole ester generated by HBTU.

CouplingMechanism glu Boc-Glu(cHx)-OH (Sterically Hindered) active_ester Active Ester (O-At species) High Reactivity glu->active_ester Activation hatu HATU / DIEA (Activator) hatu->active_ester coupling Nucleophilic Attack (Rate Limiting Step) active_ester->coupling resin Peptide-Resin (Aggregated/Buried N-Term) resin->coupling product Elongated Peptide Boc-Glu(cHx)-Peptide-Resin coupling->product Successful Acylation

Caption: Activation pathway using HATU to overcome steric hindrance of the cyclohexyl ester.

References

  • NIH/PMC. (2021). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Yield Peptide Synthesis with Boc-L-Glu(cHx)-OH

Introduction: The Yield-Purity Nexus Welcome to the technical guide for Boc-L-Glu(cHx)-OH . If you have selected this derivative over the standard Benzyl ester (Boc-L-Glu(OBzl)-OH), you are likely addressing a specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Yield-Purity Nexus

Welcome to the technical guide for Boc-L-Glu(cHx)-OH . If you have selected this derivative over the standard Benzyl ester (Boc-L-Glu(OBzl)-OH), you are likely addressing a specific synthetic challenge: side-chain instability or glutarimide formation .

In Boc chemistry, "yield" is often a misnomer for "purity." Crude weight is irrelevant if 30% of your material is a glutarimide byproduct or alkylated scavenger adduct. The Cyclohexyl (cHx) ester enhances yield not by accelerating coupling, but by preserving the peptide integrity during the harsh acidic deprotection cycles and the final HF cleavage.

This guide provides the protocols required to leverage the steric bulk and acid stability of the cHx group to maximize your recoverable peptide.

Module 1: Reagent Preparation & Solubility

The cyclohexyl group adds significant lipophilicity to the amino acid. Standard dissolution protocols may result in micro-aggregates that lower effective concentration.

Optimized Dissolution Protocol
ParameterRecommendationTechnical Rationale
Primary Solvent NMP (N-Methyl-2-pyrrolidone)NMP disrupts beta-sheet aggregation better than DMF, crucial for the hydrophobic cHx group.
Concentration 0.2M - 0.3M Higher concentrations may precipitate during pre-activation.
Additives 0.1M HOBt (if using carbodiimides)Stabilizes the activated ester and prevents racemization.
Visual Check Clear, colorless solutionCloudiness indicates aggregation. Sonicate for 5 mins at 25°C if observed.
Troubleshooting Solubility
  • Issue: Reagent crashes out upon adding DIEA (base).

  • Root Cause: Salt formation in supersaturated solutions.

  • Fix: Dilute by 10% with DCM (Dichloromethane) before adding base. The DCM helps solubilize the protected amino acid.

Module 2: Coupling Strategy

The cyclohexyl ester is sterically bulky. While this protects the side chain, it also hinders the incoming nucleophile (the amine on the resin) if activation is weak.

Recommended Activation Cycles

1. Standard High-Yield Protocol (HBTU/HATU)

  • Activator: HBTU or HATU (0.9 eq relative to AA).

  • Base: DIEA (2.0 eq).

  • Time: 45 - 60 minutes.

  • Note: HATU is preferred for sequences where Glu(cHx) is followed by a bulky residue (e.g., Ile, Val, Thr).

2. The "Difficult Sequence" Protocol (Symmetric Anhydride) For extremely hindered couplings, use the symmetric anhydride method to drive the reaction:

  • Dissolve 2.0 eq Boc-L-Glu(cHx)-OH in DCM.

  • Add 1.0 eq DIC (Diisopropylcarbodiimide).

  • React for 10-15 mins (precipitate urea forms).

  • Filter into the reaction vessel.

  • Why? This creates a highly reactive species without the counter-ion interference of uronium salts.

Visualizing the Workflow

SPPS_Workflow Start Resin Preparation (TFA Wash) Activate Activation (Boc-Glu(cHx) + HBTU + DIEA) Start->Activate Coupling Coupling Reaction (45-60 min) Activate->Coupling Test Kaiser Test Coupling->Test Test->Activate Colorless (Positive) Double Couple Cap Capping (Ac2O) Test->Cap Fail x2 Deprotect Boc Removal (TFA) Test->Deprotect Blue (Negative) Next Next Cycle Deprotect->Next

Figure 1: Standard SPPS cycle optimized for bulky side-chain derivatives like Glu(cHx).

Module 3: The Critical Step – HF Cleavage

This is the most common point of failure. The cHx ester is stable to TFA . It must be removed by anhydrous Hydrogen Fluoride (HF) or TFMSA.

Warning: The cHx cation generated during cleavage is a "hot" electrophile. If not scavenged, it will alkylate Methionine (Met), Tryptophan (Trp), or Tyrosine (Tyr), destroying your yield.

The "Low-High" HF Protocol (Tam Method)

To maximize yield, do not use a single "High HF" step. Use the Tam "Low-High" method to remove the cHx group safely.

Step 1: Low HF (Pre-cleavage)

  • Purpose: Removes most protecting groups and reduces Met-sulfoxide, but leaves the peptide on the resin and the cHx ester largely intact (or modifies the mechanism to prevent alkylation).

  • Cocktail: HF : DMS : p-Cresol (25 : 65 : 10).

  • Conditions: 0°C for 2 hours.

  • Result: Prepares the peptide for the final hard cleavage without generating a flood of carbocations.

Step 2: High HF (Final Cleavage)

  • Purpose: Cleaves the cHx ester and releases peptide from resin.

  • Cocktail: HF : p-Cresol (90 : 10).

  • Conditions: 0°C for 45-60 minutes.

  • Crucial Additive: If your sequence contains Trp/Met, add p-Thiocresol (5%) to the scavenger mix.

Module 4: Troubleshooting & Logic Tree

FAQ: Common User Issues

Q1: Why is my crude yield high, but the mass spec shows a +68 Da impurity?

  • Diagnosis: This is likely Glutarimide formation (though cHx minimizes this, it can still occur in Gly-Glu sequences) or incomplete removal of a protecting group fragment.

  • Fix: Ensure you are using the "Low-High" HF method. If the impurity is +80 Da, it is likely a sulfonated adduct; check your scavenger quality.

Q2: I see a peak corresponding to [M + 82]. What is it?

  • Diagnosis: This is the intact Cyclohexyl ester .

  • Cause: The HF cleavage was too short or the scavenger concentration was too high (diluting the acid strength).

  • Fix: Extend "High HF" cleavage time to 60-75 minutes. Ensure the HF line is not blocked (insufficient HF volume).

Q3: Can I use TFMSA instead of HF?

  • Answer: Yes. TFMSA (Trifluoromethanesulfonic acid) is a liquid alternative.

  • Protocol: Use TFMSA : TFA : DMS : m-Cresol (10 : 50 : 30 : 10).

  • Trade-off: TFMSA is extremely aggressive; monitor strictly to prevent peptide degradation.

Troubleshooting Logic Diagram

Troubleshooting Problem Low Crude Yield / Impurities CheckMass Check Mass Spec Problem->CheckMass MassPlus82 Mass +82 Da (Intact cHx) CheckMass->MassPlus82 MassMinus18 Mass -18 Da (Glutarimide) CheckMass->MassMinus18 LowRecov Low Recovery (No distinct peaks) CheckMass->LowRecov FixCleavage Extend HF Cleavage Time Check Acid Strength MassPlus82->FixCleavage FixBase Reduce Base Exposure Use HOBt in Coupling MassMinus18->FixBase FixAgg Check Solubility (Module 1) Use Pseudoproline Dipeptides LowRecov->FixAgg

Figure 2: Diagnostic logic for resolving yield issues with Glu(cHx) peptides.

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442–6455.

    • Core Reference: Establishes the "Low-High" HF cleavage protocol essential for removing cHx without side reactions.
  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

    • Foundational: The basis of the Boc chemistry workflow.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504.

    • Technical: detailed comparison of Bzl vs. cHx stability and deprotection mechanisms.
  • Bachem Technical Library. "Cleavage of the Boc Group."

    • Protocol: Industry standard guidelines for Boc removal and scavenger selection.

Reference Data & Comparative Studies

Validation

Technical Guide: Boc-L-Glu(cHx)-OH vs. Boc-L-Glu(OBzl)-OH in Solid Phase Peptide Synthesis

Executive Summary: The Alkylation Defense Strategy In Boc chemistry, the choice between Boc-L-Glu(OBzl)-OH (Benzyl ester) and Boc-L-Glu(cHx)-OH (Cyclohexyl ester) is not merely a matter of preference; it is a strategic d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkylation Defense Strategy

In Boc chemistry, the choice between Boc-L-Glu(OBzl)-OH (Benzyl ester) and Boc-L-Glu(cHx)-OH (Cyclohexyl ester) is not merely a matter of preference; it is a strategic decision regarding peptide purity.

While the Benzyl (OBzl) group is the historical standard, it suffers from a critical flaw during Hydrogen Fluoride (HF) cleavage: the generation of electrophilic benzyl cations. These cations cause irreversible Friedel-Crafts alkylation on sensitive residues (Tyr, Trp, Met, Cys).

Boc-L-Glu(cHx)-OH was engineered specifically to eliminate this pathway. Upon cleavage, the cyclohexyl group preferentially undergoes elimination to form cyclohexene (a gas/liquid byproduct) rather than attacking the peptide chain.

Recommendation: For peptides containing Tryptophan, Tyrosine, Methionine, or Cysteine , the use of Boc-L-Glu(cHx)-OH is mandatory to prevent alkylation adducts (+90 Da). For simple sequences lacking these residues, OBzl remains a cost-effective alternative.

Part 1: Mechanistic Divergence (The "Why")

To understand the superiority of the cyclohexyl ester, we must analyze the carbocation fate during the final HF cleavage step.

The Villain: The Benzyl Cation ( )

When Boc-Glu(OBzl) is treated with anhydrous HF, the ester bond cleaves via an


 mechanism, releasing a benzyl cation. This ion is a potent electrophile. While scavengers like Anisole are added to trap it, the reaction is a competition. The benzyl cation often "wins" by alkylating the electron-rich aromatic rings of the peptide itself, particularly at the ortho-position of Tyrosine or the indole ring of Tryptophan.
The Hero: The Cyclohexyl Cation ( )

The cyclohexyl ester also cleaves via an


 mechanism, generating a cyclohexyl cation. However, this cation is sterically bulkier and chemically distinct. Instead of acting as an electrophile (substitution), it rapidly undergoes 

-proton elimination
. This rearrangement converts the cation into cyclohexene , a stable alkene that does not react with the peptide and is easily washed away.
Visualization: Carbocation Fate Pathways

G Substrate_OBzl Boc-Glu(OBzl)-Peptide HF_Cleavage HF Cleavage (Sn1) Substrate_OBzl->HF_Cleavage Substrate_cHx Boc-Glu(cHx)-Peptide Substrate_cHx->HF_Cleavage Cation_Bzl Benzyl Cation (Electrophile) HF_Cleavage->Cation_Bzl Path A (OBzl) Cation_cHx Cyclohexyl Cation (Steric Bulk) HF_Cleavage->Cation_cHx Path B (cHx) Reaction_FC Friedel-Crafts Attack Cation_Bzl->Reaction_FC Attacks Tyr/Trp Reaction_Elim Beta-Elimination Cation_cHx->Reaction_Elim Rearranges Product_Dirty Alkylated Peptide (Impurity +90Da) Reaction_FC->Product_Dirty Product_Clean Native Peptide + Cyclohexene (Gas) Reaction_Elim->Product_Clean

Figure 1: Mechanistic comparison of side-chain deprotection. The OBzl pathway leads to permanent peptide modification, while the cHx pathway yields harmless byproducts.

Part 2: Comparative Performance Data

The following data aggregates findings from Tam et al. and standard industrial benchmarks regarding side-reaction prevalence in susceptible sequences (e.g., H-Glu-Tyr-Glu-Trp-OH).

Table 1: Side Reaction Profiles[1]
FeatureBoc-L-Glu(OBzl)-OHBoc-L-Glu(cHx)-OHImpact on Purification
Primary Byproduct Benzyl-Tyr / Benzyl-TrpCyclohexene (Inert)Critical
Alkylation Rate (High HF)10% - 20% (without scavengers)2% - 5% (with scavengers)< 0.1% Alkylated byproducts are often inseparable by HPLC due to hydrophobicity similarities.
Glutarimide Formation Moderate (Acid/Base catalyzed)Negligible cHx steric bulk hinders the intramolecular cyclization attack.
Cleavage Conditions Requires Standard High HFCompatible with Low-High HFLow-High HF further reduces side reactions.
Cost Low (Standard Commodity)Moderate (Specialty Reagent)Cost of reagent is negligible compared to loss of valuable peptide batch.
The "Anisole Trap"

Many researchers believe adding Anisole (scavenger) solves the OBzl problem. It does not.

  • Data: In peptides with high Tyr/Trp content, even 10% Anisole cannot fully outcompete the intramolecular proximity of a Benzyl cation generated right next to a Tyrosine residue.

  • Result: You will still see a +90 Da peak (Mono-benzyl) or +180 Da peak (Di-benzyl) in your Mass Spec using OBzl.

Part 3: Strategic Protocols (Self-Validating Systems)

To ensure maximum purity, the use of Boc-Glu(cHx)-OH should be paired with the Low-High HF Cleavage Method . This two-step protocol is the "Gold Standard" for minimizing carbocation damage.

Protocol: The Low-High HF Cleavage

Concept:

  • Low HF: Uses a low concentration of HF in a scavenger (DMS) to remove most protecting groups via an

    
     mechanism (which does not generate carbocations).
    
  • High HF: Uses high HF concentration to remove the stubborn groups (Arg(Tos), Cys(MBzl)) and the Glu(cHx) ester.

Step-by-Step Workflow:
  • Preparation: Dry the resin-peptide thoroughly (

    
    , overnight).
    
  • Low HF Step:

    • Mixture: HF : Dimethylsulfide (DMS) : p-Cresol (25 : 65 : 10 v/v).

    • Conditions: 0°C for 2 hours.

    • Mechanism: Removes Boc, Benzyl alcohols, and formyl groups. Crucially, it does not cleave the cHx ester yet, keeping the Glu protected while other carbocation sources are flushed.

    • Workup: Evaporate HF and DMS under vacuum. Wash resin with EtOAc to remove scavengers/byproducts.

  • High HF Step:

    • Mixture: HF : p-Cresol (90 : 10 v/v).

    • Conditions: 0°C for 1 hour.

    • Mechanism: Cleaves the Glu(cHx) ester. The resulting cyclohexyl cation eliminates to cyclohexene. Cleaves Arg(Tos).[1][2]

    • Workup: Evaporate HF. Precipitate peptide in cold ether.

Visualization: The Low-High HF Workflow

Workflow Start Dry Peptide-Resin (Glu-cHx Protected) LowHF Low HF Step (HF:DMS:p-Cresol 25:65:10) 0°C, 2 hrs Start->LowHF Wash Wash & Evaporate (Removes easy groups via Sn2) LowHF->Wash HighHF High HF Step (HF:p-Cresol 90:10) 0°C, 1 hr Wash->HighHF Cleavage Glu(cHx) Cleaves -> Cyclohexene Arg(Tos) Cleaves HighHF->Cleavage Final Crude Peptide (High Purity) Cleavage->Final

Figure 2: The Low-High HF protocol specifically leverages the stability of cHx during the first step to minimize side reactions.

Part 4: Troubleshooting & Decision Matrix

When should you switch from OBzl to cHx? Use this logic gate.

ScenarioRecommended DerivativeRationale
Sequence contains Tyr, Trp, Met, Cys Boc-Glu(cHx)-OH Mandatory. The cost of the derivative is lower than the cost of purifying alkylated impurities.
Sequence is >20 AA long Boc-Glu(cHx)-OH Accumulation of byproducts in long chains makes purification difficult. Minimize all risks.
Simple sequence (e.g., Poly-Ala, Gly) Boc-Glu(OBzl)-OH No electron-rich side chains to attack. OBzl is sufficient and cheaper.
GMP / Clinical Production Boc-Glu(cHx)-OH Regulatory requirements demand the lowest possible impurity profile.
Self-Validation Check (Quality Control)

To verify if your current OBzl protocol is failing:

  • Run LC-MS on your crude peptide.

  • Look for peaks at M + 90 Da (Benzyl) or M + 106 Da (Anisyl).

  • If these exist >1%, switch to Boc-Glu(cHx)-OH immediately.

References

  • Tam, J. P., et al. (1979). "Improved synthesis of tyrosine-containing peptides using the cyclohexyl ester." Tetrahedron Letters, 20(42), 4033-4036.

  • Tam, J. P., & Merrifield, R. B. (1987). "Strong acid deprotection of synthetic peptides: mechanisms and methods." The Peptides, Vol 9, 185-248. (Note: Seminal text on Low-High HF).

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis.[3] I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.

  • Tam, J. P., Riemen, M. W., & Merrifield, R. B. (1988). "Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time."[4] Peptide Research, 1(1), 6-18.[4]

Sources

Comparative

Comparison of Boc and Fmoc strategies for synthesizing glutamic acid-rich peptides.

Comparison Guide: Boc vs. Fmoc Strategies for Synthesizing Glutamic Acid-Rich Peptides Part 1: Executive Summary & Core Directive The Challenge of the "Poly-E" Motif Synthesizing glutamic acid (Glu, E)-rich peptides pres...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Boc vs. Fmoc Strategies for Synthesizing Glutamic Acid-Rich Peptides

Part 1: Executive Summary & Core Directive

The Challenge of the "Poly-E" Motif Synthesizing glutamic acid (Glu, E)-rich peptides presents a unique paradox in solid-phase peptide synthesis (SPPS). While the final deprotected peptide is highly soluble and hydrophilic, the protected intermediate on the resin is notoriously hydrophobic and prone to strong intermolecular hydrogen bonding. This leads to the formation of


-sheet aggregates (the "difficult sequence" phenomenon), causing incomplete coupling and slow deprotection.

Strategic Verdict

  • Fmoc Strategy: Preferred for sequences <20 residues or when safety/automation is paramount. Requires optimization (microwave energy, chaotropic salts, or backbone protection) to overcome aggregation.

  • Boc Strategy: Superior for long (>30 residues) or highly aggregating Glu-rich domains. The repetitive TFA acidolysis effectively disrupts

    
    -sheet aggregates, often yielding higher crude purity for difficult sequences, albeit with the requirement of hazardous HF cleavage.
    

Part 2: Mechanisms & Chemical Challenges

The Aggregation Barrier

In Glu-rich sequences, the side chain protecting groups (OtBu in Fmoc, OBzl in Boc) render the peptide backbone highly hydrophobic.

  • Fmoc-SPPS: The neutral peptide-resin state during coupling and washing promotes strong inter-chain H-bonding. The Fmoc group itself is lipophilic and can stack, exacerbating aggregation.

  • Boc-SPPS: The N-terminus is protonated (cationic) during the TFA deprotection step. This electrostatic repulsion helps disrupt aggregates, keeping the peptide chain more accessible for the subsequent coupling.

Side Reaction Profile
Side ReactionMechanismRisk in FmocRisk in Boc
Glutarimide Formation Attack of the backbone amide nitrogen on the side-chain ester (similar to Aspartimide).Moderate: Base-catalyzed during repetitive Piperidine treatments.Low: Acidic conditions generally suppress this, though it can occur during neutralization.
Pyroglutamate (pGlu) Cyclization of N-terminal Glu to form a lactam ring.Low: Unless N-terminal Fmoc is removed and resin sits in weak acid.High: Spontaneous cyclization of N-terminal Glu upon TFA deprotection or HF cleavage.
Acyl Transfer Transfer of the activated Glu to side chains (e.g., Ser/Thr).Moderate: If hydroxyls are unprotected (rare).Low: Benzyl protection is robust.

Figure 1: Mechanistic pathways leading to aggregation and common side reactions in Glu-rich peptide synthesis.

Part 3: Comparative Analysis

Solvation & Coupling Efficiency
  • Fmoc (The "Solubility Gap"): Standard DMF is often insufficient for protected Poly-Glu. The growing chain collapses.

    • Solution: Use of "Magic Mixture" (DCM/DMF/NMP + 1% DBU or Triton X-100) or elevated temperature (50-75°C).

  • Boc (The "Acid Wash"): The TFA used for Boc removal is an excellent solvent for breaking secondary structures. This "reset" at every cycle prevents the cumulative aggregation often seen in Fmoc chemistry.

Product Quality Data

Based on comparative studies of "difficult sequences" (e.g., ACP 65-74 analogs).

MetricFmoc Strategy (Standard)Fmoc (Optimized*)Boc Strategy (In Situ Neut.)
Coupling Efficiency 85-95% (drops after 10 residues)>99%>99.5%
Aggregation Onset ~6-8 residues~12-15 residues~15-20 residues
Major Impurity Deletion sequences (due to aggregation)Glutarimide (trace)Pyroglutamate (N-term)
Crude Purity 40-60%75-85%80-90%

*Optimized Fmoc includes microwave heating and PEG-based resins (e.g., ChemMatrix).

Part 4: Experimental Protocols

Protocol A: Optimized Fmoc Synthesis for Glu-Rich Peptides

Best for: Peptides <30 residues, labs without HF facilities.

Reagents:

  • Resin: PEG-Polystyrene (e.g., ChemMatrix or TentaGel) to maximize swelling. Low loading (0.2 - 0.4 mmol/g).

  • Coupling: HATU/HOAt/DIEA (1:1:2) or DIC/Oxyma Pure.

  • Solvent: NMP (N-methylpyrrolidone) is superior to DMF for Glu-rich sequences.

Workflow:

  • Swelling: Swell resin in NMP for 30 min at 40°C.

  • Deprotection: 20% Piperidine in NMP + 0.1 M HOBt (to suppress aspartimide/glutarimide).

    • Step: 2 x 5 min at 75°C (Microwave) or 2 x 10 min at RT.

  • Washing: 4 x NMP.

  • Coupling:

    • Dissolve Fmoc-Glu(OtBu)-OH (5 eq) and HATU (5 eq) in NMP.

    • Add DIEA (10 eq).

    • React for 10 min at 75°C (Microwave). Note: Lower temp (50°C) for Cys/His to prevent racemization.

  • Capping: Acetic anhydride/DIEA/NMP (standard) after every step to terminate deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Protocol B: High-Efficiency Boc Synthesis (In Situ Neutralization)

Best for: Long peptides (>30 residues), "difficult" hydrophobic sequences.

Reagents:

  • Resin: MBHA or PAM resin.

  • Coupling: HCTU or HATU.

  • Solvent: DMF for coupling, TFA for deprotection.

Workflow:

  • Deprotection: 100% TFA (2 x 1 min flow wash). Crucial: Quick exposure minimizes side reactions.

  • Flow Wash: DCM (rapid wash).

  • Coupling (In Situ Neutralization):

    • Dissolve Boc-Glu(OBzl)-OH (4 eq) and HCTU (4 eq) in DMF.

    • Add DIEA (6 eq) immediately before adding to resin.

    • Mechanism:[1][2][3] The base neutralizes the protonated amine on the resin simultaneously with coupling, minimizing the time the peptide spends in the neutral (aggregating) state.

    • React for 10-20 min.

  • Cleavage: HF (High acidity) + p-Cresol (scavenger) at 0°C for 1 hour.

Figure 2: Comparative workflow emphasizing the aggregation-breaking steps in both strategies.

Part 5: Troubleshooting & Optimization

ProblemStrategySolution
Incomplete Coupling BothDouble Coupling: Repeat the coupling step with fresh reagents. Resin Change: Switch to ChemMatrix (PEG) to improve solvation.
Glutarimide (Mass -18) FmocAdd HOBt: Add 0.1M HOBt to the piperidine deprotection solution. Bulky Protection: Use Fmoc-Glu(O-2-PhiPr)-OH (2-phenylisopropyl ester) instead of OtBu.
N-Term Pyroglutamate Boc/FmocAcetylation: If the N-term is Glu, acetylate immediately if the peptide will be stored. Keep Basic: Avoid leaving N-term Glu deprotected in weak acid.
Strong Aggregation FmocBackbone Protection: Use Hmb-protected amino acids (e.g., Fmoc-Glu(OtBu)-(Hmb)Gly-OH) every 6-7 residues to disrupt H-bonds.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(20), 1181-1186. Link

  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. Link

  • Zhu, J., & Marchant, R. E. (2008).[3][4] Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. Journal of Peptide Science, 14(6), 690-696.[3][4] Link

  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57(1), 957-989. Link

Sources

Validation

Definitive Guide to HPLC Purity Analysis: Glutamic Acid Protection Strategies in SPPS

Introduction: The Glutamic Acid Paradox In Solid Phase Peptide Synthesis (SPPS), Glutamic acid (Glu) presents a unique "purity paradox." While its side-chain carboxylic acid requires robust protection to prevent branchin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Glutamic Acid Paradox

In Solid Phase Peptide Synthesis (SPPS), Glutamic acid (Glu) presents a unique "purity paradox." While its side-chain carboxylic acid requires robust protection to prevent branching, the very strategies used to protect it can introduce specific, difficult-to-separate impurities.

For high-fidelity peptide manufacturing, the choice of protection strategy—Standard (OtBu) versus Orthogonal (O-2-PhiPr/OAll) —is not merely a synthetic preference but a critical determinant of the final HPLC purity profile. This guide analyzes the impurity fingerprints associated with these strategies and provides validated protocols for their detection and minimization.

Strategic Comparison: Protection Chemistries & Impurity Profiles

Strategy A: The Industry Standard (Fmoc-Glu(OtBu)-OH)

Best For: Linear peptides, GMP manufacturing, simple sequences. Mechanism: The tert-butyl (OtBu) ester is acid-labile, removed simultaneously with resin cleavage (95% TFA).

  • Purity Profile: Generally high (>85% crude).

  • Critical Impurity: N-terminal Pyroglutamate (pGlu). [1]

    • Cause: Spontaneous cyclization of N-terminal Glu residues after Fmoc removal, expelling water (-18 Da). This is accelerated by weak acids (e.g., HOBt) or prolonged storage.

    • HPLC Signature: Elutes slightly later than the parent peak (more hydrophobic due to loss of charged amine).

    • Mass Spec: [M-18] Da.

Strategy B: Orthogonal Protection (Fmoc-Glu(O-2-PhiPr)-OH / OAll)

Best For: Head-to-tail cyclization, side-chain lactamization, on-resin modification. Mechanism:

  • O-2-PhiPr (2-phenylisopropyl): Hyper-acid-labile. Cleaved with 1% TFA (DCM), leaving other side chains (OtBu, Boc) intact.

  • OAll (Allyl): Cleaved via Pd(PPh₃)₄ catalysis.

  • Purity Profile: Lower initial crude purity (60-75%) due to multi-step deprotection.

  • Critical Impurity: Glutarimide Formation. [2]

    • Cause: Nucleophilic attack of the backbone amide nitrogen on the activated side-chain ester during activation/cyclization.

    • HPLC Signature: Distinct shoulder peak; often co-elutes with isomeric aspartimide byproducts.

    • Mass Spec: [M-18] Da (Same as pGlu, requiring MS/MS or retention time differentiation).

Comparative Data Summary
FeatureStrategy A: Standard (OtBu)Strategy B: Orthogonal (O-2-PhiPr)Strategy C: Orthogonal (OAll)
Primary Application Linear PeptidesOn-Resin Cyclization (Lactam)Side-chain Anchoring / Cyclization
Deprotection Reagent 95% TFA (Global)1% TFA (Selective)Pd(PPh₃)₄ / PhSiH₃
Dominant Impurity Pyroglutamate (pGlu) Incomplete Deprotection Allyl Adducts / Glutarimide
Mass Shift (Δm) -18.01 Da+118 Da (retained group)+40 Da (Allyl) or -18 Da (Imide)
HPLC Resolution High (Impurities resolve well)Medium (Complex mixture)Low (Metal scavenging required)
Cost Efficiency HighLow (Reagent cost high)Medium

Visualizing the Purity Pathways

The following diagrams illustrate the divergent workflows and the specific points where impurities are introduced.

Diagram 1: Comparative Synthesis Workflows & Impurity Origins

G Start Fmoc-Glu-OH Selection StratA Strategy A: OtBu (Standard) Start->StratA StratB Strategy B: O-2-PhiPr (Orthogonal) Start->StratB StepA1 SPPS Elongation StratA->StepA1 StepA2 Global Cleavage (95% TFA) StepA1->StepA2 ImpurityA RISK: N-Term pGlu Formation (Spontaneous Cyclization) StepA2->ImpurityA Acid/Time Dependent HPLC HPLC Analysis (C18) StepA2->HPLC ImpurityA->HPLC Peak Shift: +RT, -18Da StepB1 Selective Deprotection (1% TFA) StratB->StepB1 StepB2 On-Resin Cyclization StepB1->StepB2 ImpurityB RISK: Glutarimide Formation (Steric/Activation Induced) StepB2->ImpurityB Activation Dependent StepB2->HPLC ImpurityB->HPLC Peak Shift: +RT, -18Da

Caption: Workflow divergence showing the origin of Pyroglutamate (Strategy A) vs. Glutarimide (Strategy B) impurities.

Validated Experimental Protocols

To ensure reproducibility and "self-validating" science, follow these protocols.

Protocol 1: Minimizing N-Terminal Pyroglutamate (Strategy A)

The most common failure mode in Glu-peptide purity is the conversion of N-terminal Glu to pGlu.

  • Reagent Prep: Use high-quality Fmoc-Glu(OtBu)-OH. Avoid old stocks where spontaneous cyclization may have initiated.

  • Coupling: Perform the final Fmoc-Glu(OtBu)-OH coupling as the last step before cleavage if possible.

  • Fmoc Removal: Use 20% Piperidine/DMF with 0.1M HOBt. Critical: Minimize exposure time (2 x 5 min). Long exposure to base promotes cyclization.

  • Acetylation (Optional but Recommended): If the peptide is not N-terminally modified, acetylate immediately (Acetic Anhydride/Pyridine) to "cap" the amine, preventing pGlu formation (yields Acetyl-Glu, which is stable).

  • Cleavage: Use a scavenger cocktail (TFA/TIS/H2O 95:2.5:2.5). Limit time to 2 hours.

  • Validation:

    • LC-MS Check: Look for [M-18]+ peak.

    • Kaiser Test: Should be positive (blue) before cleavage if free amine is desired.

Protocol 2: Selective Deprotection of O-2-PhiPr (Strategy B)

Used for cyclic peptides.[3] The challenge is removing the protecting group without cleaving the peptide from the resin.

  • Resin Selection: Use Rink Amide or Wang resin (acid stable linkage required).

  • Deprotection Cocktail: 1% TFA in Dichloromethane (DCM) (v/v).

  • Flow Method (Self-Validating):

    • Do not soak.[4] Use a flow-through method.

    • Flush resin with 1% TFA/DCM (5 x 2 min).

    • Collect filtrate into 10% Pyridine/Methanol (to neutralize and prevent premature cleavage of other groups).

  • TLC Monitoring: Spot the filtrate on TLC. If UV-active material (the fulvene-like byproduct) stops appearing, deprotection is complete.

  • Wash: Extensive DCM wash (5x) followed by DMF (5x) to remove all TFA traces before cyclization coupling.

Protocol 3: HPLC Purity Analysis Method

Standardized method for separating Glu variants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water (Use Formic Acid if MS sensitivity is low, but TFA gives better peak shape for acidic peptides).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 65% B over 30 min (approx 2% gradient/min).

  • Temperature: 40°C (Improves resolution of hydrophobic impurities like pGlu).

  • Detection: UV 214 nm (Amide bond) and 280 nm (if Trp/Tyr present).

Mechanism of Impurity Formation

Understanding the mechanism is key to troubleshooting.

Diagram 2: Pyroglutamate Formation Mechanism

Mechanism Glu N-Term Glu (Free Amine) Intermediate Cyclic Intermediate (Attack on γ-COOH) Glu->Intermediate Spontaneous (Acid/Base Cat.) pGlu Pyroglutamate (pGlu) (Lactam Ring) Intermediate->pGlu - H₂O Water H₂O Intermediate->Water

Caption: Spontaneous cyclization of N-terminal Glutamic acid involves the nucleophilic attack of the α-amino group on the γ-carboxyl side chain, releasing water.

Troubleshooting & Recommendations

ObservationProbable CauseCorrective Action
Peak at [M-18] N-term pGlu formationReduce time between Fmoc removal and cleavage. Store peptide lyophilized at -20°C.
Peak at [M+56] Incomplete tBu removalFresh TFA cocktail. Extend cleavage time (only if pGlu is not a risk).
Peak at [M+118] Incomplete O-2-PhiPr removalIncrease 1% TFA wash cycles. Ensure resin is not "clumped" in DCM.
Broad Peak Shoulder Glutarimide / RacemizationUse HOBt/DIC activation instead of HATU/DIEA for cyclization steps to reduce basicity.

Final Recommendation: For standard linear peptides, Fmoc-Glu(OtBu)-OH remains the gold standard due to cost and high baseline purity. However, if the peptide is stored in solution or has an N-terminal Glu, immediate acetylation or rigorous pH control (pH > 6) is required to prevent pGlu formation. For cyclic libraries, Fmoc-Glu(O-2-PhiPr)-OH offers superior orthogonality over Allyl esters, avoiding the metal contamination issues associated with Palladium catalysts.

References

  • BenchChem. (2025).[5][6] A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. Retrieved from

  • Liu, Y. D., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies.[7] Journal of Biological Chemistry. Retrieved from

  • Creative Biolabs. (n.d.). N-Terminal Cyclization Analysis - Pyroglutamate Formation. Retrieved from

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Retrieved from

  • Zhu, J., & Marchant, R. E. (2008).[2] Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Journal of Peptide Science.[4] Retrieved from

Sources

Comparative

The Anchor of Stability: A Comparative Guide to Cyclohexyl Ester and Other Linkers in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of a C-terminal anchoring strategy is a critical determinant of success. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of a C-terminal anchoring strategy is a critical determinant of success. The stability of the linker that tethers the nascent peptide to the solid support directly impacts the yield, purity, and overall integrity of the final product. This guide provides an in-depth evaluation of the stability of the cyclohexyl ester linker in comparison to other commonly employed ester-based linkers, supported by established principles and experimental frameworks.

Understanding Ester Linker Stability in SPPS

The stability of an ester linkage is fundamentally governed by its susceptibility to nucleophilic attack and hydrolysis under the chemical conditions employed during SPPS. The two most common SPPS methodologies, Boc/Bzl and Fmoc/tBu, utilize distinct chemical environments for the removal of the temporary Nα-protecting group.

  • Boc/Bzl Strategy: This approach involves the use of moderately strong acids, typically trifluoroacetic acid (TFA), for the deprotection of the Nα-Boc group.[4] Consequently, the linker must be stable to repeated TFA treatments.

  • Fmoc/tBu Strategy: This widely used method employs a base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to remove the Nα-Fmoc group.[5] Therefore, the linker must be resistant to basic conditions.

Final cleavage of the completed peptide from the resin is typically achieved with a strong acid, such as hydrofluoric acid (HF) or a "cleavage cocktail" containing a high concentration of TFA along with scavengers to protect sensitive amino acid side chains.[6]

The chemical structure of the alcohol component of the ester linker plays a pivotal role in determining its stability. Electron-withdrawing groups near the ester carbonyl can enhance susceptibility to nucleophilic attack, while steric hindrance can provide a protective shield, slowing down cleavage reactions.

A Comparative Analysis of Common Ester Linkers

This section evaluates the stability of the cyclohexyl ester linker in relation to other frequently used ester linkers in SPPS.

Cyclohexyl Ester: A Profile of Enhanced Stability

The cyclohexyl ester linker offers a unique combination of steric bulk and electronic properties that contribute to its notable stability. The cyclohexane ring, with its non-planar, puckered conformation, provides significant steric hindrance around the ester carbonyl group. This steric shield effectively impedes the approach of nucleophiles, such as piperidine during Fmoc deprotection, and slows the rate of acid-catalyzed hydrolysis.

This enhanced stability makes the cyclohexyl ester a valuable option in Boc-SPPS, where repeated exposure to TFA can lead to premature cleavage of more labile linkers like the benzyl ester.[4]

Other Common Ester Linkers: A Spectrum of Lability
Ester LinkerChemical Structure (R-group)General Stability CharacteristicsPrimary Application
Methyl Ester -CH₃Highly susceptible to hydrolysis under both acidic and basic conditions. Generally not used as a direct linker to the resin in standard SPPS due to its lability.Primarily used for C-terminal modification of peptides after cleavage from the resin.
Ethyl Ester -CH₂CH₃Slightly more stable than the methyl ester due to increased steric hindrance, but still generally too labile for direct use as a resin linker in standard SPPS protocols.Similar to methyl esters, used for post-synthesis C-terminal modification.
Benzyl Ester -CH₂-PhThe archetypal linker for the Merrifield (Boc/Bzl) strategy. It exhibits good stability to the milder acidic conditions used for Boc deprotection (e.g., 50% TFA in DCM) but is readily cleaved by strong acids like HF.[4] However, some premature cleavage can occur with repeated TFA treatments.[7]Standard linker in Boc-SPPS.
tert-Butyl Ester -C(CH₃)₃Highly acid-labile due to the formation of a stable tertiary carbocation upon protonation. It is not stable to the conditions used for Boc deprotection.Primarily used as a side-chain protecting group for acidic amino acids (Asp, Glu) in Fmoc-SPPS, where it is cleaved simultaneously with the final TFA-mediated resin cleavage.
Phenacyl Ester -CH₂-CO-PhA "safety-catch" type linker. The ester is stable to both acidic and basic conditions used in SPPS.[2] Cleavage is typically achieved by nucleophilic displacement, often after reduction of the ketone.Used when orthogonality to both acid and base is required, allowing for side-chain modifications while the peptide is still attached to the resin.

Experimental Evaluation of Linker Stability: A Standardized Protocol

To provide a framework for the direct comparison of linker stability, the following experimental protocol is proposed. This protocol is designed to quantify the rate of premature linker cleavage under conditions simulating Fmoc-SPPS.

Objective:

To quantitatively compare the stability of a cyclohexyl ester linker to a benzyl ester linker during repeated exposure to piperidine, a common reagent for Fmoc deprotection.

Materials:
  • Pre-loaded resins: Fmoc-Ala-Cyclohexyl-Resin and Fmoc-Ala-Benzyl-Resin (e.g., Wang resin).

  • 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV detector (set to 220 nm)

  • Standard of the free peptide (H-Ala-OH)

Experimental Workflow:

G cluster_0 Resin Preparation and Initial Treatment cluster_1 Simulated SPPS Cycles cluster_2 Analysis of Premature Cleavage cluster_3 Final Cleavage and Total Peptide Quantification cluster_4 Data Analysis prep 1. Swell Resins (Cyclohexyl & Benzyl) in DMF initial_deprotect 2. Initial Fmoc Deprotection (20% Piperidine/DMF) prep->initial_deprotect wash1 3. Wash Resins (DMF, DCM) initial_deprotect->wash1 cycle_start Start Cycle (n=1 to 10) wash1->cycle_start piperidine_treatment 4. Treat with 20% Piperidine/DMF (Collect filtrate) cycle_start->piperidine_treatment Repeat 10x wash2 5. Wash Resins (DMF, DCM) piperidine_treatment->wash2 filtrate_analysis 6. Analyze Filtrate by HPLC (Quantify cleaved peptide) piperidine_treatment->filtrate_analysis cycle_end End Cycle wash2->cycle_end final_cleavage 7. Cleave Remaining Peptide (TFA cocktail) cycle_end->final_cleavage calculate_loss 9. Calculate % Loss per Cycle filtrate_analysis->calculate_loss total_peptide_analysis 8. Analyze Cleavage Solution by HPLC (Quantify total peptide) final_cleavage->total_peptide_analysis total_peptide_analysis->calculate_loss

Sources

Validation

A Comparative Guide to the Orthogonality of the Cyclohexyl (Cy) Protecting Group

From the Desk of a Senior Application Scientist In the intricate landscape of multi-step organic synthesis, particularly in the development of complex molecules like peptides and oligosaccharides, the strategic selection...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

In the intricate landscape of multi-step organic synthesis, particularly in the development of complex molecules like peptides and oligosaccharides, the strategic selection of protecting groups is paramount to success.[1][2] A poorly conceived protection strategy can lead to a cascade of unintended reactions, significantly compromising yields and purity. The concept of orthogonality —the ability to selectively remove one protecting group in the presence of others using specific, non-interfering conditions—is the cornerstone of modern synthetic chemistry.[1][3][4] This guide provides an in-depth analysis of the cyclohexyl (Cy) protecting group, a robust and often underutilized tool, and objectively compares its performance against more conventional protecting groups.

The cyclohexyl group, typically installed as an ether, ester, or on a nitrogen atom, is characterized by its exceptional stability. This stability is a double-edged sword: it allows the Cy group to withstand a wide array of synthetic transformations, but its removal requires specific and often harsh conditions. Understanding this profile is key to leveraging its full potential in a synthetic strategy. This guide will provide the necessary experimental data and field-proven insights to enable researchers, scientists, and drug development professionals to make informed decisions about incorporating the cyclohexyl group into their synthetic workflows.

The Cyclohexyl Group: A Profile of Stability

The cyclohexyl group is an alkyl-based protecting group. When attached to a heteroatom (oxygen, nitrogen), it forms a stable linkage that is sterically hindered and electronically neutral, rendering it resistant to many common reagents.

  • Cyclohexyl Ethers (RO-Cy): These are significantly more stable than other acid-labile ether protecting groups like tetrahydropyranyl (THP). Their cleavage requires very strong acidic conditions, differentiating them from groups like silyl ethers or benzyl ethers.[5]

  • Cyclohexyl Esters (RCO-OCy): As protecting groups for carboxylic acids, cyclohexyl esters offer enhanced stability compared to simple methyl or ethyl esters. They are particularly valuable in peptide synthesis for protecting the side chains of aspartic and glutamic acid, where they can minimize base-catalyzed side reactions like aspartimide formation.[6][7][8]

  • Cyclohexyl Amines (RN-Cy): While less common, N-cyclohexyl derivatives provide robust protection for amines, with cleavage conditions that are orthogonal to standard amine protecting groups like Boc and Fmoc.

The primary advantage of the Cy group lies in its resilience. It is stable to the strongly basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the moderately acidic conditions for Boc removal (e.g., TFA).[5] Furthermore, it is inert to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) that readily cleave benzyl (Bn) and carboxybenzyl (Cbz) groups.[5]

Comparative Orthogonality: Cyclohexyl vs. Common Protecting Groups

The true value of a protecting group is revealed in its compatibility with others. The following tables summarize the stability of the cyclohexyl group in comparison to other widely used protecting groups under various reaction conditions. This data is crucial for designing orthogonal protection strategies.

Table 1: Orthogonality Comparison for Alcohol Protection
Protecting GroupStrong Acid (e.g., HF, TMSOTf)Mild Acid (e.g., TFA, AcOH)Strong Base (e.g., NaOH, LDA)Mild Base (e.g., Piperidine)Hydrogenolysis (H₂, Pd/C)Oxidative (e.g., DDQ, CAN)Fluoride (e.g., TBAF)
Cyclohexyl (Cy) Labile [5]Stable [5]Stable Stable [5]Stable [5]Stable Stable
Benzyl (Bn) StableStableStableStableLabile [9]Labile (PMB)[10]Stable
TBDMS/TIPS Labile Labile StableStableStableStableLabile [11]
Acetyl (Ac) StableStableLabile Labile StableStableStable
THP/MOM Labile Labile [12]StableStableStableStableStable
Boc Labile [13]Labile StableStableStableStableStable

Data synthesized from multiple sources.[5][9][10][11][12][13]

Table 2: Orthogonality Comparison for Carboxylic Acid Protection
Protecting GroupStrong Acid (e.g., HF)Mild Acid (e.g., TFA)Strong Base (e.g., LiOH, NaOH)Hydrogenolysis (H₂, Pd/C)
Cyclohexyl (Cy) Ester Labile Stable [8]Labile (slow)Stable
Methyl/Ethyl Ester StableStableLabile Stable
Benzyl (Bn) Ester StableStableLabile Labile [10]
tert-Butyl (tBu) Ester Labile Labile [10]StableStable

Data synthesized from multiple sources.[8][10]

Strategic Implementation & Experimental Protocols

An effective protecting group strategy is not just about stability but also about the ease and efficiency of its introduction and removal.

Experimental Protocol 1: Protection of Serine Hydroxyl as a Cyclohexyl Ether

This two-step protocol is adapted from methodologies developed for peptide synthesis.[5] The causality behind this choice is the need for a robust protecting group that can withstand multiple coupling and deprotection cycles.

Step A: O-Alkylation with 3-Bromocyclohexene

  • To a solution of Boc-Ser-OH (1.0 equiv) in dry DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

  • Add 3-bromocyclohexene (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Purify the crude N-Boc-O-(cyclohex-2-enyl)-Ser by column chromatography.

Step B: Hydrogenation of the Cyclohexenyl Group

  • Dissolve the product from Step A in methanol.

  • Add Platinum(IV) oxide (PtO₂, 0.05 equiv) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Boc-Ser(Chx)-OH.

G cluster_0 Step A: Alkylation cluster_1 Step B: Hydrogenation Boc-Ser-OH Boc-Ser-OH Alkoxide Alkoxide Boc-Ser-OH->Alkoxide NaH, DMF Boc-Ser(OCy-ene)-OH Boc-Ser(OCy-ene)-OH Alkoxide->Boc-Ser(OCy-ene)-OH 3-Bromocyclohexene Boc-Ser(Cy)-OH Boc-Ser(Cy)-OH Boc-Ser(OCy-ene)-OH->Boc-Ser(Cy)-OH H₂, PtO₂

Experimental Protocol 2: Deprotection of a Cyclohexyl Ether

The robustness of the cyclohexyl ether necessitates strong, anhydrous acidic conditions for cleavage. The choice of a scavenger like thioanisole is critical to prevent side reactions with sensitive amino acid residues (e.g., Trp, Met).

  • Dissolve the cyclohexyl-protected substrate (1.0 equiv) in trifluoroacetic acid (TFA).

  • Add thioanisole (10-20 equiv) as a scavenger.

  • Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TFMSA, 1.0 M solution in TFA, 1.0-1.2 equiv).[5]

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the TFA under reduced pressure (co-evaporating with toluene can help).

  • Precipitate the deprotected product by adding cold diethyl ether and collect by filtration or centrifugation.

Experimental Protocol 3: Orthogonal Deprotection in Practice

This protocol demonstrates the selective removal of a benzyl ether via hydrogenolysis in the presence of a cyclohexyl ether, a common scenario in complex molecule synthesis.

  • Dissolve the substrate containing both O-Bn and O-Cy ethers in a suitable solvent (e.g., Methanol, Ethyl Acetate, or THF).

  • Add Palladium on carbon (10% Pd/C, 10 mol%) to the solution.

  • Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a Parr shaker apparatus, at room temperature.

  • Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete (typically 2-6 hours), carefully filter the mixture through Celite to remove the palladium catalyst.

  • Concentrate the filtrate to yield the product with the O-Cy group intact and the O-Bn group cleaved to a free hydroxyl.

Visualization of Orthogonal Strategies

Designing a synthesis requires visualizing the sequence of deprotection steps. The following diagrams illustrate the logical relationships in an orthogonal protecting group scheme involving the cyclohexyl group.

OrthogonalDeprotection cluster_conditions Deprotection Conditions Molecule Substrate O-TBDMS O-Bn O-Cy TBAF TBAF Molecule:f1->TBAF H2_Pd H₂ / Pd-C Molecule:f2->H2_Pd TFMSA TFMSA / TFA Molecule:f3->TFMSA Deprotected_TBDMS Substrate OH O-Bn O-Cy TBAF->Deprotected_TBDMS Deprotected_Bn Substrate O-TBDMS OH O-Cy H2_Pd->Deprotected_Bn Deprotected_Cy Substrate O-TBDMS O-Bn OH TFMSA->Deprotected_Cy

Authoritative Grounding & Field Insights

As a Senior Application Scientist, my experience underscores that theoretical stability charts must be validated by practical application. The cyclohexyl group is a prime example. While its removal conditions are harsh, its "near-permanent" nature is precisely why it is chosen for lengthy, complex syntheses where other groups might fail.

  • Causality in Peptide Synthesis: In solid-phase peptide synthesis (SPPS), repeated exposure to piperidine for Fmoc deprotection can cause side reactions at sensitive residues. Protecting the side chain of aspartic acid as a cyclohexyl ester, for instance, sterically hinders the backbone nitrogen from attacking the side-chain carbonyl, thus minimizing the formation of aspartimide.[6][8] This is a classic case of choosing a more "difficult" protecting group to ensure the integrity of the final peptide.

  • Trustworthiness of Protocols: The protocols described herein are self-validating systems. For example, in the orthogonal deprotection (Protocol 3), the lack of reactivity of the O-Cy group under hydrogenolysis conditions is a testament to its stability. The successful isolation of the desired product validates the entire orthogonal concept.

  • Beyond Alcohols and Acids: While this guide focuses on the most common applications, the principles of cyclohexyl group stability extend to protecting other functionalities. Its use should be considered whenever a synthetic route involves conditions that would cleave more labile groups.

Conclusion

The cyclohexyl protecting group is a powerful asset in the synthetic chemist's toolkit. Its exceptional stability to a wide range of acidic, basic, and reductive conditions makes it an ideal choice for "permanent" protection in complex, multi-step syntheses. While its removal requires potent acidic reagents, this very property establishes its orthogonality with many of the most common protecting groups, including benzyl, silyl, Boc, and Fmoc. By understanding the comparative data and applying the strategic protocols outlined in this guide, researchers can confidently employ the cyclohexyl group to navigate challenging synthetic pathways and achieve their target molecules with greater efficiency and fidelity.

References

  • Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • University of Bristol. (n.d.).
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • IIT Bombay. (2020, October 26). Protecting Groups.
  • Karlsson, L., Undén, A., & Bartlett, P. A. (n.d.). Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation.
  • Baran Group, The Scripps Research Institute. (n.d.). Protecting Groups.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Ashenhurst, J. (2018, June 7).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AAPPTec. (n.d.).

Sources

Comparative

Precision in Peptide Synthesis: A Definitive Guide to Glutamic Acid Side-Chain Protection

This guide provides a technical analysis of Glutamic Acid (Glu) side-chain protecting groups in Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers requiring high-fidelity synthesis of complex peptides,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Glutamic Acid (Glu) side-chain protecting groups in Solid-Phase Peptide Synthesis (SPPS). It is designed for researchers requiring high-fidelity synthesis of complex peptides, specifically addressing stability, orthogonality, and the prevention of deleterious side reactions like glutarimide formation.

Introduction: The Glutamic Acid Challenge

Glutamic acid is a trifunctional amino acid whose


-carboxyl side chain presents unique challenges in SPPS. While Aspartic acid is notorious for aspartimide formation, Glutamic acid suffers from its own spectrum of side reactions—primarily glutarimide formation  and N-terminal pyroglutamate cyclization . Furthermore, the choice of side-chain protection dictates the synthesis strategy (linear vs. cyclic) and solubility profiles.

This guide moves beyond the standard tert-butyl ester to evaluate advanced derivatives that solve specific synthetic hurdles.

The Standard Arsenal: Baseline Protection

For 90% of routine linear syntheses, standard esters provide sufficient protection. They are cost-effective and compatible with standard cleavage cocktails.

Fmoc-Glu(OtBu)-OH (The Workhorse)
  • Chemistry: Fmoc/tBu strategy.

  • Mechanism: The tert-butyl ester is acid-labile, cleaved by Trifluoroacetic Acid (TFA) (95%) during final resin cleavage.

  • Performance: Excellent stability to piperidine (Fmoc removal).[1]

  • Limitation: Not orthogonal to the resin cleavage if the peptide must remain protected; susceptible to acid-catalyzed side reactions in very long syntheses.

Boc-Glu(OBzl)-OH (The Classic)
  • Chemistry: Boc/Bzl strategy.

  • Mechanism: The benzyl ester is stable to TFA (used for Boc removal) but cleaved by Hydrogen Fluoride (HF) or TFMSA.

  • Performance: Extremely robust.

  • Limitation: Requires hazardous HF cleavage; less common in modern automated synthesis.[2]

Comparative Data: Standard Derivatives
FeatureFmoc-Glu(OtBu)-OH Boc-Glu(OBzl)-OH
Primary Use Routine Linear SPPS"Difficult" / Aggregation-prone sequences
Side Chain Stability Stable to 20% PiperidineStable to 50% TFA
Cleavage Condition 95% TFA (Acidolysis)HF / TFMSA (Strong Acidolysis)
Cost Efficiency HighMedium
Major Risk Acid-catalyzed alkylation (scavengers needed)Hazardous cleavage reagents

The "Difficult Sequence" & Side Reactions

Standard protection often fails in specific sequence contexts, leading to impurities that are difficult to separate by HPLC.

The Glutarimide Problem

Similar to aspartimide formation, the backbone amide nitrogen can attack the activated side-chain ester of Glutamic acid, forming a six-membered glutarimide ring.

  • Trigger: Promoted by basic conditions (piperidine) and specific adjacent residues (e.g., Glycine, Serine).

  • Sequence Dependence: The sequence -Glu(PG)-Gly- is particularly prone to this cyclization due to the flexibility of Glycine.

  • Consequence: Ring opening during hydrolysis leads to a mixture of

    
    - and 
    
    
    
    -peptides (isopeptides).
Pyroglutamate Formation

When Glutamic acid (or Glutamine) is at the N-terminus, it can spontaneously cyclize to form Pyroglutamate (pGlu), ejecting the protecting group or ammonia.[3][4]

  • Trigger: Weak acids and prolonged storage of intermediate fragments.

Mechanism Visualization

The following diagram illustrates the mechanistic pathway of Glutarimide formation, highlighting the nucleophilic attack responsible for the byproduct.

GlutarimideMechanism Step1 Activated Glu Side Chain (-CO-OR) Step2 Deprotection of N-terminal Fmoc Step1->Step2 Synthesis Cycle Step3 Nucleophilic Attack (Backbone Amide N -> Ester) Step2->Step3 Base (Piperidine) Step4 Glutarimide Ring (6-membered Intermediate) Step3->Step4 Cyclization Step5 Hydrolysis (Ring Opening) Step4->Step5 Aqueous Workup ProductA Native Peptide (Alpha-Glu) Step5->ProductA Path A (Desired) ProductB Iso-Peptide (Gamma-Glu Byproduct) Step5->ProductB Path B (Impurity)

Caption: Mechanism of Glutarimide formation in SPPS. The backbone amide nitrogen attacks the side-chain ester, forming a cyclic intermediate that hydrolyzes into a mixture of native and isopeptides.

Advanced Solutions: Specialized Protecting Groups

When standard OtBu fails or when "Orthogonality" is required (e.g., for cyclic peptides), these advanced derivatives are essential.

Fmoc-Glu(O-2-PhiPr)-OH (The "Bulky Shield")
  • Structure: 2-Phenylisopropyl ester.

  • Why use it? The 2-PhiPr group is significantly bulkier than OtBu. This steric hindrance effectively suppresses glutarimide formation by blocking the nucleophilic attack of the backbone amide.

  • Stability: Slightly more acid-labile than OtBu but stable enough for standard Fmoc protocols.

  • Application: Critical for sequences like -Glu-Gly- or -Glu-Ser- where OtBu yields low purity.

Fmoc-Glu(OAll)-OH (The "Orthogonal Key")
  • Structure: Allyl ester.

  • Why use it? It is orthogonal to both Fmoc (base) and tBu (acid). It allows for selective deprotection of the Glu side chain while the peptide is still on the resin.

  • Application:

    • Head-to-Tail Cyclization: Not applicable (uses N/C termini).

    • Side-Chain-to-Side-Chain Cyclization: Forming lactam bridges (e.g., Glu to Lys).

    • Side-Chain Anchoring: Attaching the Glu side chain to the resin.

Fmoc-Glu(ODmab)-OH[5]
  • Structure: 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl ester.[5]

  • Why use it? Orthogonal to Fmoc/tBu.[6] Removed by Hydrazine (2% in DMF).

  • Application: An alternative to Allyl protection when Pd(0) chemistry is undesirable or when multiple orthogonal sets are needed.

Performance Comparison: Advanced PGs
DerivativeOrthogonalityDeprotection ReagentGlutarimide SuppressionBest For
Glu(OtBu) Acid Labile95% TFALowStandard Linear Peptides
Glu(O-2-PhiPr) Acid Labile1% TFA (DCM)High Prone Sequences (-Glu-Gly-)
Glu(OAll) Pd(0) LabilePd(PPh3)4 / PhSiH3LowCyclic Peptides (Lactam)
Glu(ODmab) Hydrazine Labile2% HydrazineMediumSpecial Orthogonality

Experimental Protocols

Protocol A: Selective Allyl Deprotection (For Glu(OAll))

Use this protocol to expose the Glu side chain for on-resin cyclization without cleaving the peptide from the resin.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1–0.2 equiv).

  • Scavenger: Phenylsilane (PhSiH3) (10–20 equiv).

  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step:

  • Wash: Wash the resin 3x with dry DCM under Argon/Nitrogen.

  • Prepare Cocktail: Dissolve Pd(PPh3)4 and PhSiH3 in DCM. Note: This solution is air-sensitive.

  • Reaction: Add the solution to the resin. Agitate gently for 30–60 minutes at room temperature.

  • Repeat: Drain and repeat the treatment with fresh reagent to ensure complete deprotection.

  • Clean Up: Wash resin extensively:

    • 3x DCM

    • 3x DMF

    • 3x 0.5% Sodium Diethyldithiocarbamate in DMF (Crucial: removes Palladium traces which turn the resin black).

    • 3x DMF.

Protocol B: Preventing Glutarimide in Prone Sequences

If you must synthesize -Glu-Gly- and cannot use O-2-PhiPr:

  • Hmb Protection: Use Fmoc-Gly-(Hmb)-OH or Fmoc-Glu(OtBu)-(Dmb)Gly-OH dipeptides. The backbone protection prevents the amide nitrogen from attacking the Glu ester.

  • Pseudoprolines: If the sequence allows (e.g., Glu-Ser/Thr), use pseudoproline dipeptides (Fmoc-Glu(OtBu)-Ser(psiMe,Mepro)-OH). This locks the conformation, making cyclization geometrically impossible.

Decision Logic: Selecting the Right Group

The following flow chart guides the selection process based on synthetic requirements.

SelectionLogic Start Start: Select Glu Derivative Q1 Is the peptide Linear or Cyclic? Start->Q1 Linear Linear Peptide Q1->Linear Linear Cyclic Cyclic (Side-Chain) Q1->Cyclic Cyclic Q2 Does it contain -Glu-Gly- or -Glu-Ser-? Linear->Q2 ResultOrtho Use Fmoc-Glu(OAll)-OH (Allows Selective Deprotection) Cyclic->ResultOrtho Lactam Bridge Needed ResultStandard Use Fmoc-Glu(OtBu)-OH (Standard) Q2->ResultStandard No ResultBulky Use Fmoc-Glu(O-2-PhiPr)-OH (Prevents Glutarimide) Q2->ResultBulky Yes (Prone Sequence)

Caption: Decision tree for selecting Glutamic Acid protecting groups based on peptide topology and sequence risk factors.

References

  • BenchChem. (2025). A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. Retrieved from

  • Zhu, J., & Marchant, R. E. (2008). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Journal of Peptide Science. Retrieved from

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide. Retrieved from

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from

  • ResearchGate. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Retrieved from

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Boc-L-Glu(cHx)-OH: Essential Protective Measures and Disposal Protocols

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine functional group. In the case of Boc-L-Glu(cHx)-OH, the cyclohexyl ester provides addition...

Author: BenchChem Technical Support Team. Date: February 2026

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine functional group. In the case of Boc-L-Glu(cHx)-OH, the cyclohexyl ester provides additional protection for the gamma-carboxylic acid of the glutamic acid side chain. While Boc-protected amino acids are generally considered to be of low hazard, proper personal protective equipment (PPE) and handling procedures are crucial to minimize any potential risks.

Immediate Safety and Hazard Assessment

Based on the safety profiles of analogous compounds such as Boc-L-glutamic acid and other protected amino acids, Boc-L-Glu(cHx)-OH is expected to be a white to off-white solid with low volatility.[1][2][3] The primary hazards are associated with its potential to cause mild irritation upon contact with the skin and eyes, and respiratory irritation if inhaled as a dust.[4] Ingestion may also be harmful.[4] It is stable under normal laboratory conditions but should be kept away from strong oxidizing agents.[2][3]

Property Value Source
Physical State Solid (powder/crystalline)[1][2]
Appearance White to off-white[1][2]
Odor No information available[2][3]
Water Solubility Insoluble/low solubility[2]
Stability Stable under normal conditions[2][3]
Incompatibilities Strong oxidizing agents[2][3]
Primary Hazards May cause skin, eye, and respiratory irritation[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent direct contact with Boc-L-Glu(cHx)-OH. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required to protect against airborne dust particles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required to protect against skin contact. For larger quantities or when there is a risk of significant dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: In situations where dust may be generated and engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved particulate respirator should be used.[1]

Safe Handling and Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of solid Boc-L-Glu(cHx)-OH should be conducted in a well-ventilated area. A certified chemical fume hood is highly recommended, especially when weighing or transferring the powder, to minimize the inhalation of dust.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the laboratory.

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents in the designated handling area.

  • Weighing and Transfer: To minimize dust formation, weigh and transfer the compound carefully. Use a spatula to gently handle the solid. Avoid any actions that could create airborne dust, such as shaking or vigorous scraping.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn. Clean all equipment and the work area to remove any residual chemical.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of Boc-L-Glu(cHx)-OH and its containers is a critical final step in the handling process.

  • Waste Identification: All waste containing Boc-L-Glu(cHx)-OH, including unused product and contaminated materials (e.g., gloves, weighing paper), should be considered chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Containerization: Collect the waste in a clearly labeled, sealed container. The label should include the chemical name and any associated hazards.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of Boc-L-Glu(cHx)-OH, from preparation to final disposal.

Safe Handling Workflow for Boc-L-Glu(cHx)-OH cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Goggles, Gloves, Lab Coat) Area Prepare Designated Work Area in Fume Hood Prep->Area Weigh Weigh and Transfer Carefully to Minimize Dust Area->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean Clean Work Area and Equipment Dissolve->Clean Waste Collect Waste in Labeled Container Clean->Waste Dispose Dispose via Hazardous Waste Program Waste->Dispose

Caption: A flowchart outlining the safe handling and disposal process for Boc-L-Glu(cHx)-OH.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately:

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle Boc-L-Glu(cHx)-OH, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Inchem.org. (n.d.). ICSC 0426 - CYCLOHEXYL ACETATE. Retrieved from [Link]

  • New Jersey Department of Health. (2000, June). Right to Know Hazardous Substance Fact Sheet: Cyclohexyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexyl acetate. Retrieved from [Link]

  • Anaspec. (2021, February 17). Safety Data Sheet (SDS): Boc - Gly - OH. Retrieved from [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet: Formic acid, cyclohexyl ester. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Glu(OcHx)-OH DCHA. Retrieved from [Link]

  • Aapptec. (n.d.). MSDS - Safety Data Sheet: Boc-Glu-OtBu. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]

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